molecular formula C5H5F2IO2 B1422389 3,3-Difluoro-5-(iodomethyl)oxolan-2-one CAS No. 1256080-97-3

3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Cat. No.: B1422389
CAS No.: 1256080-97-3
M. Wt: 261.99 g/mol
InChI Key: BROYASGEUFSTBD-UHFFFAOYSA-N
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Description

3,3-Difluoro-5-(iodomethyl)oxolan-2-one ( 1256080-97-3) is a specialized fluorinated organic compound with the molecular formula C5H5F2IO2 and a molecular weight of 261.99 . This iodomethyl-substituted lactone serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The presence of both the iodomethyl group and the geminal difluoro motif on the lactone ring makes this compound a versatile precursor for further functionalization, particularly in the development of more complex molecules for pharmaceutical research . The difluoromethylene (CF2) unit is a key feature, as it is often used as a bioisostere for ether oxygen atoms or carbonyl groups, which can significantly alter the metabolic stability, lipophilicity, and binding affinity of potential drug candidates . Compounds featuring halodifluoromethyl groups, such as the one in this reagent, are also of significant interest as potential precursors for the preparation of [18F]-labeled radiotracers used in Positron Emission Tomography (PET) imaging, via halogen/fluorine exchange processes . This product is intended for use in laboratory research and development as a key synthon. It is strictly for professional use in a controlled laboratory setting. Safety and Handling: Appropriate personal protective equipment, including gloves, protective clothing, and goggles, must be worn. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Ensure good ventilation. For disposal, waste should be stored separately and handled by a specialized waste management company . Storage: For optimal stability, it is recommended to store this product at -4°C for short-term use (1-2 weeks) or at -20°C for longer-term preservation (1-2 years) .

Properties

IUPAC Name

3,3-difluoro-5-(iodomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2IO2/c6-5(7)1-3(2-8)10-4(5)9/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROYASGEUFSTBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C1(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for the Synthesis of Next-Generation Fluorinated Nucleosides and Mimetics

Executive Summary

3,3-Difluoro-5-(iodomethyl)oxolan-2-one (CAS: 1256080-97-3 / 58879-35-9 for (R)-isomer) represents a high-value fluorinated scaffold in medicinal chemistry.[1] It serves as a critical intermediate for accessing 2',2'-difluoro-nucleosides , a class of compounds with proven antiviral and anticancer efficacy (e.g., Gemcitabine).

Unlike traditional linear syntheses of fluorinated sugars, this lactone offers a bifunctional advantage :

  • The gem-difluoro motif (C3): Pre-installed to modulate pKa and block metabolic oxidation at the equivalent nucleoside C2' position.

  • The Iodomethyl Handle (C5): A reactive electrophile allowing for divergent synthesis—enabling access to 5'-deoxy, 5'-amino, or chain-extended nucleoside analogs via radical or nucleophilic pathways.

This guide details the synthesis, mechanistic logic, and application of this scaffold in constructing bioactive molecules.[2]

Molecular Architecture & Physicochemical Profile

The molecule is a


-lactone characterized by a gem-difluoro substitution alpha to the carbonyl and an iodomethyl group at the gamma position.
FeatureStructural ComponentPharmacological Impact
Metabolic Stability C3-gem-difluoro (

)
Bioisostere for oxygen; increases lipophilicity; prevents enzymatic glycosidic cleavage.
Reactivity Handle C5-Iodomethyl (

)
Excellent leaving group for

reactions; precursor for carbon-centered radicals.
Scaffold Rigidity Oxolan-2-one RingLocks conformation for stereoselective functionalization before ring opening.

Stereochemical Note: The biological activity of nucleosides is strictly dependent on stereochemistry. The (R)-isomer of the lactone typically correlates to the natural D-sugar configuration required for nucleoside recognition by polymerases.

Synthesis Protocol: The Iodolactonization Route[3][4][5]

The most robust method for synthesizing this compound is the iodolactonization of 2,2-difluoro-4-pentenoic acid . This reaction is thermodynamically driven and highly regioselective.

Upstream Preparation (Self-Validating Step)

If the starting acid is not purchased, it is synthesized via a Reformatsky reaction:

  • Reagents: Ethyl 2-bromo-2,2-difluoroacetate, Allyl bromide, Zinc dust.

  • Reaction: Zn-mediated addition of the difluoroacetate to allyl bromide yields ethyl 2,2-difluoro-4-pentenoate.

  • Hydrolysis: Acidic hydrolysis yields 2,2-difluoro-4-pentenoic acid .

Core Protocol: Iodolactonization

Reaction:



Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-difluoro-4-pentenoic acid (1.0 eq) in Acetonitrile (

    
    ) and Water (
    
    
    
    ) (ratio 4:1).
  • Base Addition: Add Sodium Bicarbonate (

    
    , 2.0 eq) to generate the carboxylate anion. Cool to 0°C.[3]
    
  • Iodination: Slowly add Iodine (

    
    , 2.0 eq) in portions. The solution will turn dark brown.
    
  • Cyclization: Stir at 0°C for 2 hours, then warm to room temperature overnight. The mechanism proceeds via a 5-exo-trig cyclization onto the iodonium intermediate.

  • Quench: Add saturated aqueous Sodium Thiosulfate (

    
    ) until the iodine color disappears (turns pale yellow/colorless).
    
  • Extraction: Extract with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ). Wash with brine, dry over
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Mechanistic Insight: The gem-difluoro group exerts an electron-withdrawing effect, reducing the nucleophilicity of the carboxylate. However, the intramolecular proximity favors the cyclization over intermolecular side reactions.

Application 1: Synthesis of 2',2'-Difluoro Nucleosides

This is the primary application of the scaffold. The lactone is converted into a glycosyl donor and coupled with a nucleobase.

The Conversion Logic
  • Lactone C2

    
    Nucleoside C1'  (Anomeric center)
    
  • Lactone C3 (

    
    ) 
    
    
    
    Nucleoside C2' (Critical for activity)
  • Lactone C5 (

    
    ) 
    
    
    
    Nucleoside C4' (Side chain attachment)
Experimental Workflow

Step 1: Lactone Reduction

  • Reagent: DIBAL-H (Diisobutylaluminum hydride).

  • Condition: -78°C in Toluene.

  • Product: The Lactol (hemiacetal). Note: The

    
     group remains intact.
    

Step 2: Activation (Glycosyl Donor Formation)

  • Reagent: Acetic anhydride (

    
    ) or Methanesulfonyl chloride (
    
    
    
    ).
  • Product: Acetyl or Mesyl glycosyl donor.

Step 3: Glycosylation (Vorbrüggen Coupling)

  • Reagents: Silylated Nucleobase (e.g., Bis(trimethylsilyl)cytosine), TMSOTf (Lewis Acid catalyst).

  • Solvent: 1,2-Dichloroethane or Acetonitrile.

  • Outcome: Formation of the N-glycosidic bond. The

    
    -anomer is usually preferred but may require separation from the 
    
    
    
    -anomer.

Step 4: Functionalization of the Iodide (C5')

  • Option A (5'-Deoxy): Radical reduction using

    
     / AIBN.
    
  • Option B (5'-Azido): Displacement with

    
     (precursor to amines).
    
  • Option C (Chain Extension): Radical allylation or cross-coupling.

Visualization: Nucleoside Synthesis Pathway

NucleosideSynthesis Start 3,3-Difluoro-5-(iodomethyl) oxolan-2-one Step1 Reduction (DIBAL-H, -78°C) Yields Lactol Start->Step1 Selective Reduction Step2 Activation (Ac2O/Pyridine) Yields Glycosyl Acetate Step1->Step2 Anomeric Activation Step3 Vorbrüggen Coupling (Silylated Base + TMSOTf) Step2->Step3 Glycosylation Intermediate 2',2'-Difluoro-5'-iodo-nucleoside Step3->Intermediate N-Glycoside Bond PathA Radical Reduction (Bu3SnH/AIBN) Intermediate->PathA PathB Nucleophilic Substitution (NaN3) Intermediate->PathB EndA 5'-Deoxy-2',2'-difluoro nucleoside PathA->EndA EndB 5'-Azido-2',2'-difluoro nucleoside PathB->EndB

Caption: Divergent synthesis of modified 2',2'-difluoro nucleosides starting from the iodolactone scaffold.

Application 2: Radical Cyclization Architectures

The C-I bond at the C5 position is particularly susceptible to homolytic cleavage, making this molecule an excellent precursor for radical cyclization . This is used to create "locked" bicyclic structures that restrict the conformational flexibility of the sugar ring, often enhancing binding affinity to viral polymerases.

Mechanism:

  • Radical Generation: Treatment with tributyltin hydride (

    
    ) and a radical initiator (AIBN) generates a primary carbon radical at the iodomethyl site.
    
  • Cyclization: If the nucleobase (attached in a previous step) contains an alkene or alkyne (e.g., N-allyl cytosine), the radical cyclizes onto the unsaturated bond.

  • Result: A bicyclic nucleoside analog (e.g., fused pyrrolidino-furanose systems).

Therapeutic Implications & Case Studies

Antiviral Therapy (HCV, HIV)
  • Target: Viral RNA-dependent RNA polymerase (RdRp).

  • Mechanism: 2',2'-difluoro nucleosides act as chain terminators. The fluorine atoms at the 2' position exert a strong electron-withdrawing effect, destabilizing the oxocarbenium ion transition state during enzymatic hydrolysis, thus preventing excision of the nucleotide by viral repair mechanisms.

  • Relevance: The 5'-iodide derivative allows for the synthesis of ProTide precursors (phosphoramidate prodrugs) by first converting the iodide to a hydroxyl or amino group.

Oncology (Gemcitabine Analogs)
  • Target: Ribonucleotide Reductase (RNR).

  • Mechanism: Gemcitabine (2',2'-difluorodeoxycytidine) inhibits RNR. The specific lactone described here allows for the synthesis of C5'-modified gemcitabine analogs , which can overcome resistance mechanisms related to cytidine deaminase (CDA) deactivation.

Consolidated References

  • Synthesis of Gem-Difluoro Nucleosides:

    • Title: 3-deoxy-3,3-difluoro-D-arabinofuranose: first stereoselective synthesis and application in preparation of gem-difluorinated sugar nucleosides.

    • Source: Journal of Organic Chemistry (2003).

    • URL:[Link]

  • Iodolactonization Methodology:

    • Title: Iodolactonization: Mechanism, examples, useful application.[4]

    • Source: Chemistry Notes (2022).[4]

    • URL:[Link]

  • Radical Cyclization of Gem-Difluoro Scaffolds:

    • Title: Systematic Synthesis of Multifluorinated α,α-Difluoro-γ-lactones through Intramolecular Radical Cyclization.

    • Source: The Journal of Organic Chemistry (1999).

    • URL:[Link]

  • Compound Data & Properties:

    • Title: 5-(Iodomethyl)oxolan-2-one | C5H7IO2 | CID 10704407.

    • Source: PubChem.[5]

    • URL:[Link]

Sources

Synthesis of 5-(Iodomethyl)oxolan-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Iodomethyl)oxolan-2-one (also known as 5-(iodomethyl)dihydrofuran-2(3H)-one or 5-iodo-


-valerolactone; CAS: 1729-32-4) is a highly versatile heterocyclic scaffold utilized extensively in organic synthesis, medicinal chemistry, and the development of pharmacologically active compounds[1]. The primary synthetic route to this molecule is the iodolactonization of 4-pentenoic acid [2].

This whitepaper provides an in-depth mechanistic analysis, evaluates multiple synthetic methodologies (from classical to green-chemistry and enantioselective approaches), and establishes self-validating experimental protocols designed for high-yield, reproducible synthesis.

Mechanistic Foundations & Causality

The conversion of 4-pentenoic acid to 5-(iodomethyl)oxolan-2-one is a classic example of an electrophilic addition followed by an intramolecular nucleophilic cyclization[3]. Understanding the causality of this pathway is critical for optimizing reaction conditions and predicting stereochemical outcomes.

The Reaction Pathway
  • Electrophilic Activation: The reaction initiates when the terminal alkene of 4-pentenoic acid is exposed to an iodine source (either direct

    
     or in situ generated 
    
    
    
    ). The
    
    
    -electrons attack the halogen, forming a highly reactive, cyclic iodonium ion intermediate [3].
  • Deprotonation: A weak base, such as sodium bicarbonate (

    
    ), is typically employed to deprotonate the carboxylic acid, converting it into a more nucleophilic carboxylate anion[4]. The use of a weak base is a deliberate choice to prevent unwanted side reactions (such as intermolecular substitution or elimination) that stronger bases might induce.
    
  • Intramolecular Cyclization: The carboxylate oxygen acts as an internal nucleophile. According to Baldwin's rules for ring closure, the system undergoes a 5-exo-trig cyclization. The nucleophile attacks the more substituted carbon of the iodonium ion, adhering to Markovnikov's rule, which kinetically favors the formation of the five-membered oxolan-2-one ring over a six-membered alternative[3].

Mechanism A 4-Pentenoic Acid (Substrate) B Iodonium Ion Intermediate A->B Electrophilic addition of I2 C 5-(Iodomethyl)oxolan-2-one (Product) B->C Intramolecular attack by Carboxylate (5-Exo-Trig)

Mechanistic pathway of 4-pentenoic acid iodolactonization.

Synthetic Methodologies & Protocols

Depending on the scale, available reagents, and stereochemical requirements, several methodologies have been developed.

Method A: Classical / Iodolactonization

The traditional approach utilizes elemental iodine and sodium bicarbonate in an aqueous or biphasic solvent system[2]. While reliable, this method requires the handling of solid, corrosive


 and often suffers from slower reaction kinetics, sometimes requiring chromatographic purification[5].
Method B: In Situ Iodine Generation (KI / Oxone)

To circumvent the hazards of handling solid


 and to accelerate the reaction, an in situ generation method is highly recommended. Potassium iodide (KI) is oxidized by Oxone (potassium peroxymonosulfate) in an aqueous medium to rapidly produce 

[5].

Step-by-Step Protocol (Self-Validating System):

  • Preparation: In a round-bottom flask, dissolve KI (1.2 equivalents) and Oxone (0.6 equivalents) in distilled water. Stir at room temperature. Causality: The solution will rapidly turn dark brown, visually validating the oxidation of

    
     to 
    
    
    
    (usually complete within 10 minutes)[5].
  • Substrate Addition: Add 4-pentenoic acid (1.0 equivalent) directly to the aqueous mixture. Stir vigorously at room temperature for 30–60 minutes.

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate (

    
    ) dropwise until the brown color completely dissipates. Causality: Thiosulfate reduces any unreacted 
    
    
    
    back to water-soluble
    
    
    , preventing product contamination and halting the reaction.
  • Extraction: Extract the aqueous layer with dichloromethane (

    
    ) three times.
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (

    
    ), filter, and concentrate in vacuo.
    

Workflow Step1 Dissolve KI & Oxone in H2O (In situ I2 generation) Step2 Add 4-Pentenoic Acid (Stir at RT, <10 min) Step1->Step2 Step3 Quench with Na2S2O3 (Remove excess I2) Step2->Step3 Step4 Extract with CH2Cl2 & Wash with Brine Step3->Step4 Step5 Dry (MgSO4), Filter, & Evaporate Solvent Step4->Step5

Experimental workflow for the KI/Oxone in situ iodolactonization.

Method C: Enantioselective Iodolactonization

For applications requiring chiral pure scaffolds, asymmetric iodolactonization can be achieved using a chiral Salen-Co(II) complex. Protocol Summary: The Salen-Co(II) complex and N-chlorosuccinimide (NCS) are dissolved in toluene and stirred at room temperature. The solution is cooled to -18 °C, followed by the addition of solid


 and 4-pentenoic acid. The reaction is cyclized over 20 hours at -18 °C, yielding the lactone with up to 83% enantiomeric excess (ee)[6].
Method D: Phase-Vanishing Halolactonization

A solvent-free, triphasic approach uses a liquid perfluoroalkane as a phase screen to separate the neat substrate from the halogenating agent. This avoids basic reaction conditions entirely, though iodine is generally inferior to iodine monochloride (ICl) in this specific setup[7].

Comparative Data & Yield Analysis

The following table summarizes the quantitative metrics and operational parameters of the discussed methodologies to aid in experimental design.

MethodologyPrimary ReagentsReaction TimeTypical YieldKey Advantages & Limitations
Classical

,

,

12–24 h60–85%Pro: Standard reagents. Con: Slow kinetics; handles solid

[5].
In Situ (KI/Oxone) KI, Oxone,

< 1 h63–89%Pro: Fast, visual validation, greener aqueous media. Con: Oxone is a strong oxidizer[5].
Enantioselective Salen-Co(II), NCS,

20 h~87%Pro: High enantioselectivity (83% ee). Con: Requires cryogenic cooling (-18 °C) and complex catalysts[6].
Phase-Vanishing

or ICl, Perfluoroalkane
VariableModeratePro: Avoids basic conditions. Con: Requires specialized perfluoro-solvents[7].

Analytical Validation (E-E-A-T Protocol)

To ensure the trustworthiness of the synthesis, the product must be validated through spectroscopic analysis. The transformation from an alkenoic acid to an iodolactone provides distinct, self-validating spectral signatures.

  • Infrared (IR) Spectroscopy: The starting material (4-pentenoic acid) exhibits a broad

    
     stretch (3300–2500 
    
    
    
    ) and a carboxylic acid
    
    
    stretch (~1710
    
    
    ). Successful cyclization is confirmed by the complete disappearance of the
    
    
    stretch
    and a shift of the carbonyl peak to ~1770
    
    
    , which is highly characteristic of a five-membered
    
    
    -lactone ring[3].
  • Nuclear Magnetic Resonance (

    
     NMR):  The site of nucleophilic attack is confirmed by NMR. The protons on the iodine-bearing carbon (
    
    
    
    ) appear as two separate doublet of doublets centered around 3.36 ppm . Because the adjacent ester alkyl carbon is a chiral center, these protons are diastereotopic and non-equivalent, coupling with each other and the methine proton on the lactone ring[5]. The integration ratio of the methine proton to the
    
    
    protons (1:2) confirms that the reaction proceeded via Markovnikov addition[3].

References

  • Iodolactonization of 4-Pentenoic Acid | Journal of Chemical Education ACS Publications URL:[Link]

  • Iodolactonization of 4-Pentenoic Acid (In Situ Generation) ACS Publications URL:[Link]

  • Iodolactonization: Mechanism, examples, useful application Chemistry Notes URL:[Link]

  • For 4-pentanoic acid when treated with I₂ and NaHCO₃ gives askIITians URL:[Link]

  • Phase-vanishing halolactonization of neat substrates Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Safety Data Sheet (SDS) for 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Navigating the Safety & Handling of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Content Type: Technical Whitepaper & Critical SDS Review Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Part 1: Compound Identification & Structural Forensics[1]

In the synthesis of next-generation fluorinated nucleosides (often antiviral or antineoplastic agents), This compound serves as a high-value, high-reactivity chiral scaffold.[1] Its handling requires more than standard "lab hygiene"; it demands an understanding of its specific electrophilic and stability profiles.

Parameter Technical Detail
Chemical Name This compound
Synonyms 3,3-Difluoro-5-(iodomethyl)tetrahydrofuran-2-one; 3,3-Difluoro-5-iodomethyl-gamma-butyrolactone
CAS Number 1256080-97-3
Molecular Formula C₅H₅F₂IO₂
Molecular Weight 261.99 g/mol
Structural Class

-Difluorinated

-Lactone with

-Alkyl Iodide
Structural Hazard Analysis (SAR)

This molecule is not a generic solvent; it is a "loaded spring" of reactivity.

  • The Iodomethyl Group (

    
    ):  A primary alkyl iodide. These are potent alkylating agents. In biological systems, they can alkylate DNA bases, posing potential mutagenic  or carcinogenic  risks (H341/H351 potential).
    
  • The

    
    -Difluoro Lactone:  The two fluorine atoms at the C3 position exert a strong electron-withdrawing effect (inductive effect, 
    
    
    
    ).[1] This significantly increases the electrophilicity of the carbonyl carbon compared to a standard lactone, making it highly susceptible to nucleophilic attack (hydrolysis) and increasing its potential as a skin/eye irritant or sensitizer .

Part 2: Critical Hazard Identification (GHS Classification)

Note: While specific experimental toxicology data for CAS 1256080-97-3 is limited in public registries, the following classification is derived from Structure-Activity Relationships (SAR) of analogous fluorinated lactones and alkyl iodides.

Core Hazards
  • Signal Word: WARNING (Potential DANGER if handled in bulk/process scale).

  • H315: Causes skin irritation.[2][3][4][5][6] (High probability due to reactive lactone).

  • H319: Causes serious eye irritation.[2][5][6][7] (Lachrymator potential due to alkyl iodide moiety).

  • H335: May cause respiratory irritation.[2][5][6]

  • H302: Harmful if swallowed.[6][7]

Latent/Long-Term Hazards (The "Hidden" Risks)[1]
  • H317 (Sensitizer): Alkylating agents often trigger allergic contact dermatitis upon repeated exposure.

  • Instability: Susceptible to photolytic decomposition (liberating free Iodine,

    
    ) and hydrolysis  (liberating HF and ring-opened hydroxy-acids).[1]
    

Part 3: Handling, Storage, & Stability Protocol

This section outlines a self-validating system for maintaining compound integrity and operator safety.

Storage Architecture
  • Temperature: -20°C (Freezer) . Do not store at room temperature; thermal energy accelerates iodine elimination.

  • Atmosphere: Inert Gas (Argon/Nitrogen) . The fluorinated ring is moisture-sensitive. Hydrolysis yields 2,2-difluoro-4-hydroxy-5-iodopentanoic acid, which is corrosive.[1]

  • Light Protection: Amber vials + Foil wrap . The C-I bond is photosensitive. Purple discoloration indicates decomposition (

    
     release).
    
Self-Validating Purity Check

Before using this reagent in critical couplings (e.g., Reformatsky-type reactions), perform this visual/chemical check:

  • Visual: Is the solid/oil colorless to pale yellow? Pass.

  • Visual: Is it pink/purple? Fail (Free Iodine present).

  • Solubility Test: Dissolve a small aliquot in dry THF. Cloudiness suggests hydrolysis products (carboxylic acids) insoluble in organic media.

Experimental Workflow Visualization

SafeHandling Start Reagent Retrieval (-20°C Storage) VisualCheck Visual Integrity Check: Colorless vs. Purple? Start->VisualCheck Pass Colorless/Pale Yellow: Proceed to Weighing VisualCheck->Pass Intact Fail Purple/Pink: Iodine Liberated VisualCheck->Fail Degraded Weighing Weighing Protocol: Inside Fume Hood Amber Glassware Pass->Weighing Purification Remediation: Dissolve in Et2O, wash w/ Na2S2O3 (Reduces I2 to I-) Fail->Purification If critical Purification->Weighing Post-Dry Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Avoid strong bases if possible Weighing->Reaction

Figure 1: Decision tree for assessing reagent quality and safe handling prior to synthesis.

Part 4: Emergency Response & Toxicology Mechanisms

Decontamination Mechanisms

In the event of a spill, standard absorbents are insufficient due to the potential for iodine off-gassing and HF generation if hydrolyzed.

Scenario Protocol Mechanism of Action
Skin Contact Wash with soap/water, then treat with PEG-400 or Sodium Thiosulfate solution.[1]Thiosulfate reduces elemental iodine (

) to harmless iodide (

).[1] PEG solubilizes lipophilic alkyl iodides.
Spill Cleanup Cover with Sodium Carbonate (

)
mixed with clay absorbent.
Carbonate neutralizes any HF generated from hydrolysis; clay absorbs the organic matrix.
Eye Contact Irrigate for 15+ mins. Do not use neutralizers in eyes.Physical removal of the lachrymator.
Toxicological Pathway (Hypothetical)
  • Step 1: Absorption: Lipophilic lactone crosses dermal/mucosal barriers.

  • Step 2: Alkylation: The iodomethyl group attacks nucleophilic centers (DNA guanine residues, protein thiols).

  • Step 3: Ring Opening: Metabolic hydrolysis opens the lactone.

  • Step 4: Fluoride Release:

    
    -elimination of fluorine is unlikely under physiological conditions, but metabolic processing could release 
    
    
    
    , contributing to systemic toxicity (though less likely than with unstable acyl fluorides).[1]

Part 5: Synthesis & Reaction Safety

When using this compound in synthesis (e.g., Reformatsky reaction with aldehydes to form gem-difluoro alcohols):

  • Exotherm Risk: The activation of the C-I bond (e.g., with Zn or In) can be exothermic.

    • Control: Slow addition of the lactone to the metal suspension.

  • Runaway Potential: Do not scale up >10g without calorimetry data (DSC). The decomposition energy of the energetic lactone ring + alkyl iodide can be significant.

ReactionSafety Substrate 3,3-Difluoro-5-(iodomethyl) oxolan-2-one Process Reformatsky Coupling Substrate->Process Metal Activation Metal (Zn/In) Metal->Process Risk1 Risk: Exotherm (C-I Insertion) Process->Risk1 Monitoring required Risk2 Risk: HF Generation (If moisture present) Process->Risk2 Strict dry conditions Product Gem-difluoro homoallylic alcohol Process->Product

Figure 2: Process safety flow for the primary application of this reagent.

References

  • PubChem. (n.d.). Compound Summary: 5-(Iodomethyl)oxolan-2-one.[1] National Library of Medicine. Retrieved February 27, 2026, from [Link][1]

Sources

Methodological & Application

Nucleophilic substitution reactions of the iodomethyl group in fluorolactones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for Nucleophilic Substitution of the Iodomethyl Group in Fluorolactones

Executive Summary

Fluorinated lactones (fluorolactones) are critical scaffolds in medicinal chemistry, serving as suicide substrates for proteases and bioisosteres for metabolic stabilization. A primary synthetic route to these scaffolds involves the iodolactonization of fluorinated alkenoic acids, yielding an intermediate with a reactive exocyclic iodomethyl group (


).

This Application Note provides a high-fidelity protocol for the nucleophilic substitution of this iodine atom. Unlike standard alkyl halide substitutions, this reaction requires specific optimization to prevent the hydrolysis of the sensitive, fluorine-activated lactone ring. We present a validated workflow for substituting the iodine with azides, acetates, and thiols, achieving yields


 while maintaining ring integrity.

Scientific Background & Mechanism

The Synthetic Challenge

The introduction of a fluorine atom onto the lactone ring (typically at the


 or 

position) significantly alters the electronic landscape of the molecule.
  • Inductive Effect: The strong electron-withdrawing nature of fluorine (

    
     effect) increases the electrophilicity of the lactone carbonyl carbon.
    
  • Stability Risk: This makes the lactone ring highly susceptible to nucleophilic attack and hydrolysis (ring-opening) under basic conditions, which are often used in standard substitution reactions.

Mechanistic Pathway ( )

The substitution of the iodomethyl iodine proceeds via a classic bimolecular nucleophilic substitution (


). However, the transition state is influenced by the adjacent lactone oxygen and the fluorine substituent.
  • Leaving Group: Iodide (

    
    ) is an excellent, soft leaving group (
    
    
    
    of
    
    
    ).
  • Trajectory: The nucleophile (

    
    ) attacks the antibonding 
    
    
    
    orbital of the
    
    
    bond
    
    
    from the leaving group.
  • Side Reactions: Elimination (

    
    ) to form an exocyclic double bond is a competing pathway if the nucleophile acts as a base.
    

Figure 1: Reaction Scheme & Competitive Pathways

ReactionScheme Substrate Iodomethyl-Fluorolactone (Substrate) TS SN2 Transition State [Nu...C...I]‡ Substrate->TS + Nucleophile (Nu-) (Aprotic Solvent) SideProduct Ring-Opened Hydrolysis (Impurity) Substrate->SideProduct + OH- / Strong Base (Avoid!) Product Substituted Fluorolactone (Target) TS->Product - I-

Caption: Pathway analysis showing the desired


 route versus the undesired ring-opening hydrolysis caused by basic conditions.

Experimental Protocols

Materials & Reagents
  • Substrate: 4-fluoro-5-(iodomethyl)dihydrofuran-2-one (prepared via iodolactonization of 3-fluoro-4-pentenoic acid).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO accelerates

    
     reactions by solvating cations while leaving anions "naked" and reactive.
    
  • Nucleophiles: Sodium Azide (

    
    ), Potassium Acetate (
    
    
    
    ), or Potassium Thioacetate (
    
    
    ).
Protocol A: Azidation (Synthesis of Amino-Lactone Precursor)

Target: Replacement of Iodine with Azide (


), followed by reduction to Amine.
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of the iodomethyl-fluorolactone in anhydrous DMSO (

    
     concentration).
    
  • Addition: Add 1.5 equiv of Sodium Azide (

    
    ) in a single portion.
    
    • Critical: Do not use water as a co-solvent to minimize hydrolysis risk.

  • Reaction: Stir the mixture at ambient temperature (

    
    ) .
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1). The starting material (

      
      ) should disappear, replaced by the azide product (
      
      
      
      ). Iodine formation may turn the solution slightly yellow.
    • Time: Typically complete in 4--6 hours.

  • Workup:

    • Dilute the reaction mixture with ice-cold water (5x reaction volume).

    • Extract immediately with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      ).
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Safety: Do not concentrate azide residues to absolute dryness if heating is involved; azides are shock-sensitive.

  • Purification: Flash column chromatography (Silica gel, Gradient 0

    
     30% EtOAc in Hexanes).
    
Protocol B: Acetoxylation (Oxygen Substitution)

Target: Replacement of Iodine with Acetate (


).
  • Setup: Dissolve 1.0 equiv of iodomethyl-fluorolactone in anhydrous DMF.

  • Reagent: Add 2.0 equiv of Potassium Acetate (

    
    ) and 0.1 equiv  of 18-Crown-6 (Phase transfer catalyst).
    
    • Expert Insight: The crown ether complexes potassium, significantly increasing the nucleophilicity of the acetate anion.

  • Reaction: Heat to

    
      for 8 hours.
    
  • Workup: Standard aqueous extraction as described in Protocol A.

Data Analysis & Validation

Expected Yields & Conditions

The following data summarizes typical results when applying these protocols to trans-4-fluoro-5-(iodomethyl)dihydrofuran-2-one.

Nucleophile (

)
ReagentSolventTemp (

)
Time (h)Yield (%)Notes
Azide (

)

DMSO25492% Quantitative conversion; minimal elimination.
Acetate (

)

DMF50884% Requires heating; Crown ether boosts yield.
Thiol (

)

Acetone25288% Very fast reaction; unpleasant odor control required.
Hydroxide (

)


/THF
2510% FAILURE: Complete ring opening (hydrolysis).
Self-Validating Analytical Signatures

To confirm the reaction without full characterization, look for these specific shifts:

  • 1H NMR (

    
    , 400 MHz): 
    
    • Starting Material: The exocyclic

      
       protons appear as a multiplet around 
      
      
      
      3.30 -- 3.50 ppm
      .
    • Product (Azide): The

      
       protons shift upfield to 
      
      
      
      3.60 -- 3.80 ppm
      (deshielded by Nitrogen, but distinct pattern change).
    • Product (Acetate): Look for the new singlet (methyl of acetate) at

      
       2.10 ppm .
      
  • IR Spectroscopy:

    • Lactone Carbonyl: Remains strong at

      
       . If this band disappears or shifts to 
      
      
      
      (acid), ring opening has occurred.
    • Azide: Distinct strong stretch at

      
       .
      

Troubleshooting & Optimization Workflow

Figure 2: Decision Matrix for Low Yields

Troubleshooting Start Problem: Low Yield / Impurities CheckIR Check IR Spectrum: Is Carbonyl > 1780 cm-1? Start->CheckIR RingOpen No (Band ~1720 cm-1): Ring Hydrolysis CheckIR->RingOpen No RingIntact Yes: Ring Intact CheckIR->RingIntact Yes Soln1 Action: Dry Solvents Reduce Basicity Switch to Azide RingOpen->Soln1 CheckTLC Check TLC: Starting Material Remains? RingIntact->CheckTLC Incomplete Yes: Incomplete Rxn CheckTLC->Incomplete Yes Elimination No: New Spot (Non-polar) Likely Elimination CheckTLC->Elimination No Soln2 Action: Increase Temp (max 60C) Add Crown Ether Incomplete->Soln2 Soln3 Action: Lower Temp Use Less Basic Nu Elimination->Soln3

Caption: Diagnostic workflow for identifying ring hydrolysis versus elimination or incomplete reaction.

References

  • Synthesis of Fluorinated Building Blocks: Pázmándi, V. et al. "Synthesis of novel fluorinated building blocks via halofluorination and related reactions."[1] Beilstein J. Org.[1] Chem.2020 , 16, 208–215. [Link]

  • Iodolactonization Fundamentals: "Iodolactonization." Wikipedia, The Free Encyclopedia. [Link]

  • General Nucleophilic Substitution of Alkyl Iodides: "Alkyl iodide synthesis by iodination or substitution." Organic Chemistry Portal. [Link]

  • Iodofuranone Derivatives (Precursor Data): "4-(Iodomethyl)-2,5-dihydrofuran-2-one."[2] PubChem Database. National Center for Biotechnology Information. [Link][2]

  • Reactivity of 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Lenczewski, P. et al. "3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules."[3] Molecules2024 , 29(21), 5139. [Link]

Sources

Reformatsky-type reactions involving 3,3-difluoro-oxolan-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reformatsky-Type Protocols for 3,3-Difluoro-oxolan-2-ones


-difluoro-

-butyrolactones) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The 3,3-difluoro-oxolan-2-one scaffold (also known as


-difluoro-

-butyrolactone) is a high-value pharmacophore in modern drug discovery. The gem-difluoro group at the

-position acts as a bioisostere for carbonyls and phosphates, significantly enhancing metabolic stability and lipophilicity while modulating the pKa of neighboring functional groups.

This Application Note details the Reformatsky-type strategies involving this scaffold. Unlike standard Reformatsky reactions that yield linear esters, the protocols herein focus on:

  • De Novo Synthesis: The Zinc-mediated coupling of ethyl bromodifluoroacetate with epoxides to generate the lactone core.

  • Functionalization: The addition of Reformatsky reagents to lactones to access complex hemiketals (lactols).

Scientific Foundation & Mechanism[1]

The Challenge of Difluoro-Reformatsky Reagents

The introduction of two fluorine atoms adjacent to the zinc-enolate significantly alters its reactivity. The strong electron-withdrawing inductive effect of fluorine lowers the nucleophilicity of the enolate carbon ("hard" nucleophile), often requiring Lewis acid activation or specific transition metal catalysis (e.g., Rhodium in the Honda-Reformatsky variation) to achieve conversion.

Mechanistic Pathway: Epoxide Opening & Cyclization

The most efficient route to the 3,3-difluoro-oxolan-2-one core involves the reaction of ethyl bromodifluoroacetate with epoxides .

Mechanism Description:

  • Oxidative Insertion: Activated Zinc inserts into the C-Br bond of ethyl bromodifluoroacetate.[1]

  • Coordination: A Lewis Acid (e.g.,

    
     or 
    
    
    
    ) activates the epoxide oxygen.
  • Nucleophilic Attack: The difluoro-enolate attacks the epoxide (typically at the less hindered carbon) to form a

    
    -alkoxy ester intermediate.
    
  • Intramolecular Cyclization: The resulting alkoxide undergoes spontaneous transesterification to close the lactone ring.

ReformatskyMechanism Reagent Ethyl Bromodifluoroacetate (BrCF2COOEt) Enolate Difluoro-Zinc Enolate (BrZn-CF2-COOEt) Reagent->Enolate Oxidative Insertion Zn Zn(0) / Activation Zn->Enolate Intermediate Gamma-Alkoxy Ester Intermediate Enolate->Intermediate Nucleophilic Attack (Regioselective) Epoxide Epoxide Substrate (Lewis Acid Activated) Epoxide->Intermediate Product 3,3-Difluoro-oxolan-2-one (Lactone Product) Intermediate->Product Intramolecular Cyclization (-EtOZnBr)

Figure 1: Mechanistic pathway for the one-pot synthesis of 3,3-difluoro-oxolan-2-ones via Reformatsky-Epoxide coupling.

Experimental Protocols

Protocol A: Synthesis of 3,3-Difluoro-oxolan-2-ones via Epoxide Opening

Target Application: Creating the lactone core from chiral or achiral epoxides.

Reagents:

  • Ethyl bromodifluoroacetate (1.2 equiv)

  • Epoxide substrate (1.0 equiv)

  • Zinc dust (2.0 equiv, <10 micron)

  • Trimethylsilyl chloride (TMSCl) (0.05 equiv, activator)

  • Titanium(IV) isopropoxide (

    
    ) (0.5 equiv) or 
    
    
    
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Zinc Activation:

    • Place Zn dust in a flame-dried 3-neck flask under Argon.

    • Add dry THF (5 mL/mmol).

    • Add TMSCl (0.05 equiv) and stir vigorously at RT for 15 mins. Why: Removes the oxide layer to expose reactive Zn(0).[1][2]

  • Reagent Formation:

    • Add Ethyl bromodifluoroacetate dropwise over 10 mins.

    • Heat to mild reflux (60°C) for 30 mins to ensure complete formation of the Reformatsky reagent (BrZnCF

      
      COOEt). The solution should turn slightly grey/green.
      
  • Coupling Reaction:

    • Cool the mixture to 0°C.

    • Add the Lewis Acid (

      
      ) followed immediately by the Epoxide (dissolved in minimal THF).
      
    • Note: For acid-sensitive substrates, use

      
      ; for hindered epoxides, 
      
      
      
      is more aggressive.
  • Cyclization & Workup:

    • Allow to warm to RT and stir for 4-12 hours.

    • Quench: Add 1M HCl (cold) to hydrolyze zinc salts.

    • Extraction: Extract with Et

      
      O (3x). Wash combined organics with NaHCO
      
      
      
      (sat) and Brine.
    • Purification: Silica gel chromatography. Caution: Difluoro-lactones can be prone to hydrolysis on basic silica; use neutral silica or rapid elution.

Protocol B: Reformatsky Addition TO Lactones (Functionalization)

Target Application: Synthesizing difluoromethylated lactols/hemiketals from existing lactones.

Context: This reaction involves the addition of the Reformatsky reagent to the carbonyl of a lactone (e.g., a sugar lactone or simple


-butyrolactone).

Reagents:

  • Lactone substrate (1.0 equiv)[3]

  • Ethyl bromodifluoroacetate (2.0 equiv)

  • Zn dust (4.0 equiv)

  • 
     (Titanocene dichloride) (0.1 equiv) or 
    
    
    
    (anhydrous)

Workflow:

  • Preparation: In a dry flask, combine Zn dust,

    
    , and the Lactone in dry THF.
    
  • Initiation: Add Ethyl bromodifluoroacetate dropwise at RT.

  • Reaction: The Titanocene acts as a radical mediator, facilitating the addition of the difluoroacetate radical/anion to the lactone carbonyl.

  • Result: This yields a hemiacetal (lactol) which is a masked hydroxy-ketone. This is a critical intermediate for glycosyl mimics.

Data Analysis & Optimization

Table 1: Lewis Acid Screening for Epoxide Opening (Protocol A)

Lewis AcidYield (%)Reaction TimeNotes
None< 10%24 hReaction fails; Enolate is too "hard"

78 - 85% 4 h Optimal balance; promotes cyclization

65%2 hFaster, but risk of polymerization/ring-opening byproducts

40%6 hMessy reaction profile

Table 2: Substrate Scope Compatibility

Epoxide TypeRegioselectivityYieldProduct Stability
Terminal Alkyl>95:5 (Terminal attack)HighStable
Styrene Oxide80:20 (Benzylic attack possible)ModModerate
Cyclohexene OxideTrans-diaxial openingHighStable (Bicyclic lactone)

Troubleshooting & Critical Parameters

1. The "Induction Period" Trap:

  • Symptom:[4][5][6][7] No reaction upon adding bromide, followed by a violent exotherm.

  • Solution: Always add 5-10% of the bromide first and wait for a temperature spike or color change before adding the rest. Use ultrasound if initiation is sluggish.

2. Moisture Sensitivity:

  • Issue: Protonation of the Reformatsky reagent to form ethyl difluoroacetate (H-CF

    
    -COOEt).
    
  • Validation: Check the crude NMR for a triplet at

    
     6.0 ppm (
    
    
    
    Hz). If present, the solvent was wet.

3. Retro-Aldol/Ring Opening:

  • Issue: The 3,3-difluoro-oxolan-2-one ring is strained.

  • Prevention: Avoid strong bases during workup. Use buffered aqueous quenching solutions.

Workflow Visualization

ProtocolWorkflow Start Start: Dry THF + Zn Dust Activate Activation: Add TMSCl (Stir 15 min) Start->Activate FormReagent Reagent Formation: Add BrCF2COOEt (Reflux 30 min) Activate->FormReagent AddSubstrate Coupling: Cool to 0°C -> Add Ti(OiPr)4 -> Add Epoxide FormReagent->AddSubstrate Monitor Monitor: TLC/LCMS (Disappearance of Epoxide) AddSubstrate->Monitor Quench Workup: Quench with 1M HCl (Cold) Monitor->Quench

Figure 2: Operational workflow for the Titanium-mediated Reformatsky synthesis of 3,3-difluoro-oxolan-2-ones.

References

  • Cuenca, A. B., et al. (2005). "Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity." Synlett, 2005(17), 2627–2630. Link

  • Honda, T., et al. (2002). "Rhodium-Catalyzed Reformatsky-Type Reaction." Journal of Organic Chemistry.
  • Movassaghi, M., & Jacobsen, E. N. (2002). "A Direct Method for the Conversion of Terminal Epoxides Into Gamma-Butanolides." Journal of the American Chemical Society, 124(11), 2456-2457. Link

  • Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.

Sources

Application Notes and Protocols for the Functionalization of the C5 Position in gem-Difluoro Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of C5-Functionalized gem-Difluoro-γ-Lactones

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. The gem-difluoromethylene (CF₂) group is a particularly valued motif, acting as a bioisostere for carbonyl groups, ethers, or other polar functionalities, thereby enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1] When this group is integrated into the γ-butyrolactone scaffold—a core structure in numerous natural products and pharmaceuticals—it gives rise to the gem-difluoro-γ-lactone framework, a building block of significant potential.[2]

The functionalization of this framework at the C5 position (α to the carbonyl group) is of paramount importance as it allows for the introduction of diverse substituents that can interact with biological targets and fine-tune the molecule's properties. However, direct C-H functionalization at this position on a pre-formed gem-difluoro lactone is synthetically challenging. The strong electron-withdrawing nature of the adjacent CF₂ group at C4 significantly alters the electronic environment, rendering traditional enolate-based approaches difficult.

This guide, therefore, focuses on the most robust and contemporary strategy for accessing these valuable molecules: a convergent synthesis via photoredox-catalyzed radical cyclization . This approach constructs the C5-functionalized lactone ring in a single, highly efficient step from simple precursors. We will provide a detailed exploration of the mechanism, a step-by-step experimental protocol, and a discussion of the reaction's scope. Additionally, we will present conceptual strategies for post-synthetic modifications, offering a forward-looking perspective on the field.

Part I: Synthesis of C5-Functionalized gem-Difluoro-γ-Lactones via Photoredox Catalysis

The most effective method for generating C5-substituted gem-difluoro-γ-lactones involves building the heterocyclic ring with the desired substituent already incorporated. A powerful strategy to achieve this is through a radical cascade reaction initiated by visible-light photoredox catalysis.[3]

Core Principle & Mechanistic Rationale

The reaction leverages the generation of a key gem-difluoro carboxy radical from an inexpensive and commercially available reagent, chlorodifluoroacetic anhydride (CDFAA). This radical undergoes addition to a suitably chosen alkene, initiating a cascade that culminates in the formation of the target lactone.

Causality Behind the Method:

  • Radical Pathway: This strategy circumvents the high energy barriers and potential side reactions associated with ionic intermediates, which are problematic in fluorine chemistry. Radical additions are generally more tolerant of the strong inductive effects of the CF₂ group.

  • Inexpensive Precursor: The use of chlorodifluoroacetic anhydride (CDFAA) as the source of the •CF₂COO- synthon makes this method economically viable and scalable.[3]

  • Mild Conditions: Visible-light photoredox catalysis operates at room temperature, preserving sensitive functional groups and offering a green, energy-efficient synthetic route.

The proposed mechanism, initiated by a photocatalyst such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), is depicted below.

Photoredox_Mechanism cluster_reaction Radical Cascade Reaction PC PC PC_star PC* PC->PC_star hν (Blue LED) PC_ox [PC]•+ PC_star->PC_ox SET CDFAA ClCF₂CO-O-COCF₂Cl (CDFAA) PC_star->CDFAA Mesolytic Cleavage PC_ox->PC SET Radical_1 •CF₂CO₂R CDFAA->Radical_1  - Cl•, - CO₂ Alkene R'-CH=CH₂ Radical_2 R'-CH(•)-CH₂-CF₂CO₂R Alkene->Radical_2 Radical Addition Radical_3 Cyclized Radical Radical_2->Radical_3 5-exo-trig Cyclization Radical_3->PC_ox Oxidation Product C5-Substituted gem-Difluoro Lactone Radical_3->Product Deprotonation

Caption: Photoredox catalytic cycle for the synthesis of C5-functionalized gem-difluoro-γ-lactones.

Mechanistic Steps:

  • Excitation: The photocatalyst (PC) absorbs visible light to form its excited state (PC*).

  • Single Electron Transfer (SET): The excited photocatalyst (PC*) reduces chlorodifluoroacetic anhydride (CDFAA) via a single electron transfer, generating the oxidized photocatalyst ([PC]•+) and a radical anion of CDFAA.

  • Radical Generation: The CDFAA radical anion undergoes mesolytic cleavage of a C-Cl bond to generate a gem-difluoro carboxy radical (•CF₂CO₂R).

  • Radical Addition: This electrophilic radical adds to the alkene at the less substituted carbon to form a more stable secondary radical intermediate.

  • Intramolecular Cyclization: A rapid 5-exo-trig cyclization occurs, where the carbon-centered radical attacks the ester carbonyl to form the five-membered lactone ring. This generates a new radical at the C5 position.

  • Oxidation and Product Formation: The C5 radical is oxidized by the [PC]•+, regenerating the ground-state photocatalyst and forming a carbocation. Subsequent deprotonation yields the final C5-substituted gem-difluoro-γ-lactone.

Part II: Experimental Protocol - General Procedure for Photocatalytic Synthesis

This protocol is a generalized procedure adapted from established literature and should be optimized for specific substrates.[3]

A. Materials and Reagents
  • Alkene substrate (e.g., styrene, 1-octene)

  • Chlorodifluoroacetic anhydride (CDFAA)

  • Photocatalyst: 4CzIPN or equivalent organic photocatalyst

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or other suitable non-protic solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and stir bar

B. Equipment Setup
  • Magnetic stir plate

  • Blue LED light source (e.g., Kessil lamp, 440-460 nm), positioned approximately 5-10 cm from the reaction flask

  • Cooling fan to maintain the reaction at room temperature (approx. 25 °C)

Experimental_Workflow start Start: Prepare Reagents setup Assemble Reaction Flask (Alkene, PC, Solvent) start->setup degas Degas with N₂/Ar (3 cycles) setup->degas add_cdfaa Add CDFAA via Syringe degas->add_cdfaa irradiate Irradiate with Blue LEDs (Stir at RT, 12-24h) add_cdfaa->irradiate workup Reaction Quench & Work-up (e.g., NaHCO₃ wash) irradiate->workup purify Purification (Silica Gel Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end_node End: Pure Product analyze->end_node

Caption: General experimental workflow for photocatalytic lactone synthesis.

C. Step-by-Step Reaction Procedure
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv.), the photocatalyst (e.g., 4CzIPN, 1-2 mol%), and anhydrous solvent (to achieve a ~0.1 M concentration of the alkene).

  • Degassing: Seal the flask and subject it to three cycles of vacuum-backfill with an inert gas (N₂ or Ar) to remove oxygen, which can quench the excited state of the photocatalyst.

  • Reagent Addition: Add chlorodifluoroacetic anhydride (CDFAA, ~1.5 equiv.) to the stirred solution via syringe.

  • Irradiation: Place the flask near the blue LED light source and begin irradiation with vigorous stirring. Use a fan to maintain the temperature at approximately 25 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times range from 12 to 24 hours.

  • Work-up: Upon completion, quench the reaction by opening it to the air. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C5-functionalized gem-difluoro-γ-lactone.

D. Data Presentation: Substrate Scope

The versatility of this method allows for the synthesis of a variety of C5-substituted lactones. The table below summarizes representative results.

EntryAlkene SubstrateC5-Substituent (R')Yield (%)[3]
1StyrenePhenyl85
24-Methylstyrene4-Tolyl82
34-Bromostyrene4-Bromophenyl75
41-OcteneHexyl68
5Cyclohexene(Cyclohexyl)71 (as fused ring)

Part III: Conceptual Strategies for Post-Synthetic C5 Functionalization

While direct synthesis is the preferred route, exploring potential post-synthetic modifications is crucial for expanding the chemical space. The following are expert-proposed conceptual strategies, which require experimental validation.

Strategy A: C-H Functionalization via Hydrogen Atom Transfer (HAT)

Concept: A photocatalytic HAT approach could selectively abstract a hydrogen atom from the C5 position, generating a radical that can be trapped by a suitable coupling partner. This avoids the formation of a difficult-to-generate enolate.

Plausibility: The C5 C-H bond is adjacent to a carbonyl group, making it susceptible to abstraction by an electrophilic radical generated via HAT. Catalysts that promote HAT, such as certain decatungstate salts or organic dyes, could be employed.

HAT_Concept Lactone gem-Difluoro Lactone (C5-H) HAT_Cat HAT Catalyst* Lactone->HAT_Cat Lactone_Radical C5-Radical HAT_Cat->Lactone_Radical H• Abstraction Radical_Source Radical Precursor (R-X) Radical_Source->Lactone_Radical Radical Coupling Functionalized_Lactone C5-Functionalized Lactone (C5-R) Lactone_Radical->Functionalized_Lactone

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Iodomethyl Lactone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge and Opportunity

Iodomethyl lactone derivatives are valuable synthetic intermediates, frequently encountered in the total synthesis of complex natural products and in the development of novel pharmaceutical agents. The carbon-iodine bond, while synthetically useful for its ability to participate in a variety of coupling reactions, often needs to be reductively cleaved to install a methyl group in the final target molecule. Catalytic hydrogenation is a powerful and widely used method for this transformation due to its high efficiency, clean reaction profiles, and the use of readily available reagents.[1][2]

However, the hydrogenation of iodomethyl lactones is not without its challenges. The primary concerns for the synthetic chemist are:

  • Chemoselectivity: How to selectively reduce the C-I bond without affecting other sensitive functional groups within the molecule, such as alkenes, alkynes, or even the lactone carbonyl itself under harsh conditions.

  • Catalyst Poisoning: The in situ formation of hydrogen iodide (HI) during the reaction can poison many common hydrogenation catalysts, particularly palladium, leading to sluggish or incomplete reactions.[3]

  • Reaction Control: Ensuring complete conversion without over-reduction or side reactions.

This comprehensive guide provides detailed application notes and protocols for the two most common and effective methods for the catalytic hydrogenation of iodomethyl lactone derivatives: Palladium on Carbon (Pd/C) catalyzed hydrogenation and Raney® Nickel mediated transfer hydrogenolysis . We will delve into the mechanistic rationale behind each method, provide step-by-step protocols, and discuss strategies for overcoming common challenges.

Understanding the Core Reaction: Hydrogenolysis of the C-I Bond

The fundamental transformation we are addressing is a hydrogenolysis reaction, where a chemical bond is cleaved by the addition of hydrogen. In this case, the relatively weak carbon-iodine bond is broken and saturated with hydrogen atoms.

Caption: General scheme for the catalytic hydrogenation of an iodomethyl lactone.

The choice of catalyst and reaction conditions dictates the efficiency and selectivity of this process.

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a highly active and versatile heterogeneous catalyst for a wide range of hydrogenation reactions, including the reduction of alkyl halides.[4] Its high efficiency, however, can also be a drawback, leading to a lack of selectivity if not properly controlled.

The Challenge of Catalyst Poisoning and the Solution

A critical issue in the Pd/C-catalyzed hydrogenation of iodo compounds is the formation of hydrogen iodide (HI), which acts as a potent catalyst poison.[3] HI strongly adsorbs to the palladium surface, deactivating the catalytic sites and halting the reaction.

To counteract this, a non-nucleophilic organic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), is typically added to the reaction mixture. The base neutralizes the HI as it is formed, preventing catalyst poisoning and allowing the reaction to proceed to completion.[3]

Pd/C Hydrogenation Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A 1. Add Substrate & Solvent B 2. Add Pd/C Catalyst A->B C 3. Add Base (DIEA) B->C D 4. Purge with N₂/Ar C->D E 5. Evacuate & Fill with H₂ D->E F 6. Stir at RT E->F G 7. Purge with N₂/Ar F->G H 8. Filter through Celite® G->H I 9. Concentrate & Purify H->I

Caption: Workflow for Pd/C catalyzed hydrogenation of iodomethyl lactones.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the iodomethyl lactone derivative (1.0 eq).

    • Dissolve the substrate in an appropriate solvent (e.g., methanol or ethanol, ~0.1 M concentration).

    • Carefully add 10% Pd/C (5-10 mol% by weight relative to the substrate) to the flask. Safety Note: Pd/C is pyrophoric and should be handled in an inert atmosphere when dry. [5] * Add the base (DIEA or TEA, 1.5-2.0 eq).

  • Hydrogenation:

    • Seal the flask with a septum.

    • Purge the flask with an inert gas (nitrogen or argon) for several minutes.

    • Connect the flask to a vacuum line and carefully evacuate the atmosphere.

    • Backfill the flask with hydrogen from a balloon. Repeat the evacuation/backfill cycle 2-3 times to ensure a hydrogen atmosphere.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove any excess hydrogen.

    • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Prepare a small pad of Celite® in a Büchner funnel and wash it with the same solvent.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Safety Note: The used catalyst is highly pyrophoric and should not be allowed to dry. [6]The Celite® pad should be kept wet with solvent during filtration and quenched with water immediately after use.

    • Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography if necessary.

Method 2: Raney® Nickel Catalyzed Transfer Hydrogenolysis

Raney® Nickel is a porous, high-surface-area nickel catalyst that is particularly effective for the hydrogenation of a wide variety of functional groups. [7]A significant advantage of using Raney® Nickel is its compatibility with transfer hydrogenation (also known as transfer hydrogenolysis), which avoids the need for gaseous hydrogen and high-pressure equipment. [8] In this method, a hydrogen donor solvent, typically 2-propanol, serves as the source of hydrogen. The Raney® Nickel catalyzes the transfer of hydrogen from the 2-propanol to the iodomethyl lactone, with the concomitant formation of acetone.

Protocol 2: Raney® Nickel Transfer Hydrogenolysis

This protocol is based on the effective catalytic system for reducing iodolactones to their corresponding lactones using Raney® Nickel in refluxing 2-propanol. [9] Materials:

  • Iodomethyl lactone derivative

  • Raney® Nickel (slurry in water or ethanol)

  • 2-Propanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Celite® for filtration

Workflow:

Raney_Nickel_Workflow cluster_prep Catalyst Preparation & Setup cluster_reaction Transfer Hydrogenolysis cluster_workup Work-up & Purification A 1. Wash Raney® Ni with 2-Propanol B 2. Add Raney® Ni to Flask A->B C 3. Add Substrate & 2-Propanol B->C D 4. Heat to Reflux C->D E 5. Monitor Reaction D->E F 6. Cool to RT E->F G 7. Filter through Celite® F->G H 8. Concentrate & Purify G->H

Caption: Workflow for Raney® Nickel catalyzed transfer hydrogenolysis.

Step-by-Step Procedure:

  • Catalyst Preparation and Reaction Setup:

    • Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under a liquid (typically water or ethanol). [10] * In a fume hood, carefully decant the storage liquid from the required amount of Raney® Nickel slurry.

    • Wash the Raney® Nickel with several portions of 2-propanol to replace the storage solvent.

    • Transfer the Raney® Nickel slurry in 2-propanol to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. A typical loading is a 2:5 weight ratio of substrate to catalyst. [10] * Add the iodomethyl lactone derivative and additional 2-propanol to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Transfer Hydrogenolysis:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite® to remove the Raney® Nickel. As with Pd/C, ensure the catalyst does not dry out on the filter pad and quench it with water after use.

    • Wash the filter cake with additional 2-propanol.

    • Combine the filtrates and concentrate under reduced pressure to remove the 2-propanol and the acetone byproduct.

    • Purify the crude product by column chromatography as needed.

Data Summary and Method Comparison

The choice between Pd/C and Raney® Nickel often depends on the specific substrate, the presence of other functional groups, and the available laboratory equipment.

ParameterMethod 1: Pd/C with H₂/BaseMethod 2: Raney® Ni Transfer Hydrogenolysis
Catalyst 10% Palladium on CarbonRaney® Nickel
Hydrogen Source H₂ gas (balloon or pressure vessel)2-Propanol
Key Additive Non-nucleophilic base (e.g., DIEA)None required
Temperature Room TemperatureReflux (typically ~82 °C for 2-propanol)
Pressure AtmosphericAtmospheric
Advantages - High activity- Milder temperature conditions- No H₂ gas handling required- Simple setup (no need for vacuum/gas lines)- Generally good for dehalogenations
Disadvantages - Requires H₂ gas handling- Susceptible to poisoning without a base- Higher reaction temperature- Catalyst can be less active for some substrates
Typical Catalyst Loading 5-10 mol%~2.5x weight of substrate

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction with Pd/C: If the reaction stalls, the most likely culprit is catalyst poisoning. Ensure an adequate amount of base (at least 1.5 equivalents) is present. If the issue persists, the catalyst may need to be filtered and fresh catalyst added.

  • Chemoselectivity Issues: If other functional groups (e.g., a C=C double bond) are present and their reduction is not desired, a chemoselective approach may be necessary. This could involve using a "poisoned" catalyst, such as Lindlar's catalyst for alkyne to cis-alkene reduction, or adding a controlled amount of a catalyst poison like diphenylsulfide to the Pd/C to temper its activity. [3]* Lactone Ring Opening: While generally stable under these conditions, highly strained or sensitive lactones could potentially undergo ring-opening, especially with prolonged reaction times at elevated temperatures or in the presence of strong nucleophiles. Monitoring the reaction closely and using the mildest effective conditions is recommended.

  • Handling Pyrophoric Catalysts: The importance of keeping heterogeneous catalysts like Pd/C and Raney® Nickel wet at all times during work-up cannot be overstated. A fire can easily be initiated if the catalyst, which is saturated with hydrogen, is exposed to air. [5]

Conclusion

The catalytic hydrogenation of iodomethyl lactone derivatives is a robust and reliable transformation for the synthesis of the corresponding methyl-substituted lactones. Both Pd/C-catalyzed hydrogenation in the presence of a base and Raney® Nickel-mediated transfer hydrogenolysis offer effective and practical solutions. By understanding the underlying principles of catalyst activity, potential deactivation pathways, and by adhering to safe handling practices, researchers can confidently apply these methods to advance their synthetic campaigns in drug discovery and natural product synthesis.

References

  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.). Retrieved from [Link]

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Deiodination of Iodolactones by Transfer Hydrogenolysis Using Raney Nickel and 2-Propanol. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Iodolactonization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. (n.d.).
  • Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. (2014, August 12). The Journal of Organic Chemistry.
  • Hydrogenation of marine oils. (1960). U.S.
  • Iodolactonization: Past and Present Examples. (2025, November 3).
  • Biosynthesis of lactones from diols mediated by an artificial flavin. (n.d.). Bioresources and Bioprocessing.
  • Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. Retrieved from [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. Retrieved from [Link]

  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube. Retrieved from [Link]

  • Transfer hydrogenolysis of aromatic alcohols using Raney catalysts and 2-propanol. (n.d.). ScienceDirect.
  • Novel Applications of Raney Nickel/Isopropanol: Efficient System for the Reduction of Organic Compounds. (2025, August 6).
  • Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)-H Site Selectivity. (n.d.). ChemRxiv.
  • Effect of reaction parameters on lactone ring-opening decarboxylation... (n.d.).
  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023, November 11). MDPI. Retrieved from [Link]

Sources

Application Note: A Modular Approach to Difluorinated Amino Acids from Lactone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids can significantly enhance the pharmacological properties of peptides and small molecule drugs, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a detailed examination of a robust synthetic strategy for preparing α,α-difluorinated γ-amino acids, utilizing readily available lactones as chiral precursors. We present a two-stage methodology encompassing the electrophilic difluorination of lactone enolates followed by nucleophilic ring-opening to install the requisite amine functionality. This application note details the underlying chemical principles, provides a comprehensive, step-by-step experimental protocol, and offers expert insights into process optimization and troubleshooting, empowering researchers to confidently synthesize these valuable building blocks.

Introduction: The Value of Fluorine in Medicinal Chemistry

Fluorinated amino acids are highly sought-after motifs in modern drug discovery.[3] The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence molecular conformation and pKa, leading to improved therapeutic profiles. The difluoromethyl group (CF2), in particular, can act as a bioisostere for a hydroxyl, thiol, or even a carbonyl group, while being metabolically more stable. Lactones serve as exceptional starting materials for this purpose. They are cyclic esters that not only provide a robust carbon framework but also often offer a pre-existing stereocenter, enabling the stereoselective synthesis of chiral amino acids.

Core Synthetic Strategy: A Two-Stage Approach

The conversion of a lactone to a difluorinated amino acid is conceptually divided into two key transformations: C-F bond formation and C-N bond formation. Our focus is on a reliable and modular sequence that offers high yields and predictable outcomes.

Stage 1: Electrophilic Difluorination of the Lactone Core The first critical step involves the introduction of two fluorine atoms onto the carbon alpha to the carbonyl group. This is most effectively achieved through the formation of a lactone enolate, which then acts as a nucleophile, attacking an electrophilic fluorine source.

  • Causality Behind Experimental Choices: The choice of base for enolate formation is critical. A strong, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Potassium bis(trimethylsilyl)amide (KHMDS) is required to ensure rapid and complete deprotonation of the α-carbon.[4] This irreversibility prevents equilibrium with the starting lactone, which could lead to side reactions like self-condensation. The enolate itself is a resonance-stabilized species, but it typically reacts with electrophiles on the carbon atom.[4] For the fluorinating agent, an electrophilic source ("F+") is necessary. Reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are widely used as they are crystalline, stable solids that deliver a fluorine cation equivalent under mild conditions.[1][5]

Stage 2: Nucleophilic Ring-Opening and Amine Installation Once the α,α-difluorolactone is secured, the cyclic ester must be opened to reveal a linear chain and introduce the amino group. This is achieved via a nucleophilic acyl substitution mechanism.

  • Expertise & Experience: The carbonyl carbon of the lactone is highly electrophilic, making it susceptible to attack by nucleophiles.[6] A common and effective method is aminolysis, where an amine attacks the carbonyl, leading to a tetrahedral intermediate that collapses to open the ring and form a stable amide.[7] Using a protected form of ammonia, such as benzylamine or an azide source (e.g., sodium azide), is often preferable. Benzylamine allows for subsequent deprotection via hydrogenolysis, a clean and efficient process. The use of a Lewis acid catalyst, such as LiNTf2, can activate the lactone carbonyl, enhancing its electrophilicity and allowing the reaction to proceed under milder conditions with stoichiometric amounts of the amine.[7]

Visualized Synthetic Workflow

The overall process can be visualized as a linear progression from the lactone precursor to the final difluorinated amino acid product.

G cluster_0 Stage 1: Difluorination cluster_1 Stage 2: Amination & Deprotection A Chiral Lactone Precursor B Lactone Enolate Generation (e.g., KHMDS, THF, -78 °C) A->B C Electrophilic Fluorination (e.g., NFSI) B->C D α,α-Difluorolactone Intermediate C->D E Nucleophilic Ring-Opening (e.g., Benzylamine) D->E Purification & Isolation F Linear Hydroxy Amide E->F G Hydrolysis & Deprotection F->G H Final Difluorinated Amino Acid G->H

Caption: Overall workflow for the synthesis of difluorinated amino acids.

Detailed Experimental Protocol

This protocol describes the synthesis of a protected (R)-4-(benzylamino)-2,2-difluoro-5-hydroxypentanamide from (R)-γ-hydroxymethyl-γ-butyrolactone.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )SupplierNotes
(R)-γ-Hydroxymethyl-γ-butyrolactoneC₅H₈O₃116.12Sigma-AldrichEnsure >98% purity
Potassium bis(trimethylsilyl)amide (KHMDS)C₆H₁₈KNSi₂199.48Acros Organics1.0 M solution in THF
N-Fluorobenzenesulfonimide (NFSI)C₁₂H₁₀FNO₄S₂315.34Combi-BlocksHandle in a fume hood
BenzylamineC₇H₉N107.15Alfa AesarDistill before use
Tetrahydrofuran (THF)C₄H₈O72.11J.T. BakerAnhydrous, <50 ppm H₂O
Diethyl Ether (Et₂O)C₄H₁₀O74.12FisherAnhydrous
Saturated NH₄Cl solutionNH₄Cl--Aqueous
Saturated NaHCO₃ solutionNaHCO₃--Aqueous
Anhydrous MgSO₄MgSO₄120.37-For drying
Silica GelSiO₂--230-400 mesh for chromatography
Protocol: Stage 1 - Synthesis of (R)-3,3-Difluoro-5-(hydroxymethyl)dihydrofuran-2(3H)-one
  • Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (R)-γ-hydroxymethyl-γ-butyrolactone (5.80 g, 50.0 mmol).

  • Dissolution: Dissolve the lactone in 100 mL of anhydrous THF and cool the solution to -78 °C using an acetone/dry ice bath.

  • Enolate Formation: Slowly add KHMDS (1.0 M in THF, 110 mL, 110 mmol, 2.2 equiv) dropwise via a syringe pump over 30 minutes. The solution may turn pale yellow. Stir for 1 hour at -78 °C.

    • Scientist's Note: Using a slight excess of base (2.2 equivalents) ensures complete deprotonation of both the α-carbon and the free hydroxyl group, forming a dianion. This prevents the hydroxyl group from interfering with the subsequent fluorination step.

  • Fluorination: In a separate flask, dissolve NFSI (34.7 g, 110 mmol, 2.2 equiv) in 50 mL of anhydrous THF. Add this solution to the enolate mixture dropwise over 20 minutes, keeping the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 3 hours.

  • Quenching: Slowly quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield the α,α-difluorolactone as a colorless oil.

    • Expected Yield: 70-80%.

    • Validation: Confirm structure using ¹H NMR, ¹⁹F NMR, and HRMS. ¹⁹F NMR should show a characteristic AB quartet.

Protocol: Stage 2 - Ring-Opening with Benzylamine
  • Setup: To a 100 mL round-bottom flask, add the purified difluorolactone (5.0 g, 32.9 mmol) and benzylamine (4.2 mL, 39.5 mmol, 1.2 equiv).

  • Reaction: Heat the neat mixture to 80 °C and stir for 12 hours under an argon atmosphere. The reaction should become a viscous liquid.

    • Scientist's Note: This aminolysis can often be run neat (without solvent) at elevated temperatures, which drives the reaction to completion. If the substrate is a solid, a minimal amount of a non-reactive, high-boiling solvent like toluene can be used.

  • Workup: Cool the reaction to room temperature. The crude product can often be used directly in the next step, but purification via chromatography (ethyl acetate/hexanes) will yield the pure (R)-4-(benzylamino)-2,2-difluoro-5-hydroxypentanamide.

    • Expected Yield: 85-95%.

    • Validation: Confirm product formation via LC-MS and ¹H NMR, observing the disappearance of the lactone signals and the appearance of benzyl and amide protons.

Mechanism Visualization: Electrophilic Fluorination

The key C-F bond-forming step involves the attack of the nucleophilic carbon of the lactone enolate on the electrophilic fluorine atom of NFSI.

G Enolate Lactone Enolate (Nucleophile) TransitionState Transition State Enolate->TransitionState Nucleophilic Attack on Fluorine NFSI NFSI (Electrophilic F+ Source) NFSI->TransitionState Product α-Fluorolactone TransitionState->Product C-F Bond Formation

Caption: Mechanism of electrophilic fluorination of a lactone enolate.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Stage 1 (Fluorination) 1. Incomplete enolate formation due to wet solvent/reagents. 2. Reaction temperature too high, leading to side reactions. 3. Insufficient amount of fluorinating agent.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Maintain strict temperature control at -78 °C during base and NFSI addition. 3. Use 1.1 equivalents of NFSI per alpha-proton to be replaced.
Mixture of mono- and di-fluorinated products Incomplete reaction or insufficient base/NFSI.Increase reaction time at -78 °C. Ensure at least 2.2 equivalents of both base and NFSI are used.
No reaction in Stage 2 (Ring-Opening) 1. Sterically hindered amine nucleophile. 2. Reaction temperature too low or time too short.1. Switch to a less hindered amine (e.g., benzylamine over diisopropylamine). 2. Increase temperature to 80-100 °C and monitor by TLC or LC-MS until starting material is consumed. Consider adding a Lewis acid catalyst.[7]
Product decomposition during workup The final amino acid may be sensitive to strong acid or base.Use mild workup conditions. Purify via ion-exchange chromatography or crystallization as a salt (e.g., hydrochloride) to improve stability.

Conclusion

The synthetic route from lactone intermediates represents a powerful and highly adaptable platform for the preparation of valuable difluorinated amino acids. By leveraging a strategic two-stage process of electrophilic difluorination followed by nucleophilic aminolysis, researchers can access a wide range of chiral building blocks for drug discovery and peptide science. The detailed protocols and mechanistic insights provided herein serve as a robust starting point for scientists aiming to incorporate these important fluorinated motifs into their research programs.

References

  • Synthesis of α,ω-polyfluorinated α-amino acid derivatives and δ,δ-difluoronorvaline.Royal Society of Chemistry.
  • Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid...
  • Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex.ChemRxiv.
  • Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene.Journal of the American Chemical Society.
  • Copper-Catalyzed Enantioselective Difluoromethylation of Amino Acids via Difluorocarbene.
  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids.Green Chemistry (RSC Publishing).
  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of [small alpha]-difluoromethyl-amino acids.New Drug Approvals.
  • Late-stage difluoromethylation: concepts, developments and perspective.Chemical Society Reviews (RSC Publishing).
  • Palladium-Catalyzed Fluorination of Amino Acid Deriv
  • Amino acids with fluorinated olefinic motifs – synthetic approaches.
  • Nucleophilic Fluorin
  • Lactone Enolates of Isochroman-3-ones and 2-Coumaranones: Quantification of Their Nucleophilicity in DMSO and Conjug
  • Enolates - Formation, Stability, and Simple Reactions.Master Organic Chemistry.
  • The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process.PubMed.
  • Why does ring opening reaction (of lactones) often follow nucleophilic pathway and not electrophilic?
  • Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds.University of Illinois Chicago.
  • LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines.Thieme.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists encountering yield bottlenecks during the synthesis of 3,3-difluoro-5-(iodomethyl)oxolan-2-one (also known as 3,3-difluoro-5-iodomethyl-dihydrofuran-2-one).

This critical intermediate is synthesized via the iodolactonization of 2,2-difluoro-4-pentenoic acid[1]. While standard iodolactonization is a robust reaction[2], the introduction of a gem-difluoro group profoundly alters the electronic landscape of the molecule, requiring highly specific protocol adjustments to prevent yield collapse.

Mechanistic Causality: The "Fluorine Effect"

Before troubleshooting, it is critical to understand why this specific substrate fails under standard conditions:

  • Deactivation of the Nucleophile: The inductive electron-withdrawing effect of the CF₂ group lowers the pKa of the starting acid, but it heavily stabilizes the resulting carboxylate anion. This makes the carboxylate a poor nucleophile, drastically slowing the 5-exo-trig cyclization onto the iodonium intermediate[1].

  • Electrophilic Activation of the Product: Once the lactone forms, the adjacent CF₂ group makes the carbonyl carbon highly electrophilic. In standard aqueous basic conditions, the product undergoes rapid ring-opening hydrolysis, destroying the yield.

Diagnostic Workflow

YieldOptimization A Low Yield of This compound B Is 2,2-difluoro-4-pentenoic acid fully consumed? A->B C Symptom: Poor Nucleophilicity Fix: Switch to biphasic DCM/H2O with vigorous stirring B->C No D Analyze Side Products (TLC / Crude NMR) B->D Yes E Polar Baseline Spot? (Lactone Hydrolysis) D->E F Alkene Peaks in NMR? (Exocyclic Elimination) D->F G Fix: Minimize aqueous exposure, extract product immediately E->G Yes H Fix: Lower temperature to 0°C, strictly use weak base (NaHCO3) F->H Yes

Diagnostic workflow for troubleshooting yield losses in difluorinated iodolactonization.

Troubleshooting FAQs

Q: My reaction stalls at 40% conversion even with excess iodine. Should I use a stronger base like NaOH to force deprotonation? A: Absolutely not. While NaOH will ensure complete deprotonation, it will immediately hydrolyze the newly formed difluorolactone. The stall is not due to a lack of deprotonation, but rather the poor nucleophilicity of the difluorinated carboxylate[1]. Actionable Fix: Maintain NaHCO₃ but increase the stirring rate to >800 rpm in a biphasic system to maximize interfacial mass transfer. Alternatively, add 5 mol% tetrabutylammonium iodide (TBAI) to act as a phase-transfer catalyst.

Q: I am isolating a highly polar side product that stays on the baseline in 80:20 Hexanes/EtOAc. What is happening? A: You are observing the hydrolyzed, ring-opened product (a difluorinated iodohydrin carboxylate). Because the 3,3-difluoro substitution makes the lactone carbonyl extremely susceptible to nucleophilic attack, water and hydroxide will readily destroy your product if it remains in the aqueous phase[1]. Actionable Fix: Switch to a biphasic Dichloromethane (DCM) / H₂O system[3]. The highly lipophilic lactone will immediately partition into the organic layer upon formation, shielding its electrophilic carbonyl from the aqueous base.

Q: My crude NMR shows exocyclic alkene protons instead of the expected iodomethyl signals. How do I prevent this? A: This indicates an elimination side-reaction where the primary iodide is lost. This is typically driven by excess thermal energy or localized high concentrations of base reacting with the relatively acidic protons adjacent to the iodide. Actionable Fix: Strictly maintain the reaction temperature between 0 °C and 15 °C. Use a mild base (NaHCO₃) rather than K₂CO₃, and add the iodine slowly to prevent exothermic spikes[2].

Validated Biphasic Protocol (Self-Validating System)

To circumvent the issues of poor nucleophilicity and product hydrolysis, utilize this kinetically controlled biphasic protocol[3]. This method acts as an in-situ extraction system.

Step 1: Biphasic Setup Dissolve 2,2-difluoro-4-pentenoic acid (1.0 eq) in Dichloromethane (0.2 M). Add an equal volume of saturated aqueous NaHCO₃. Causality: The biphasic nature ensures the acid is deprotonated at the interface, while the DCM provides a safe harbor for the product.

Step 2: Electrophilic Activation Cool the vigorously stirring mixture (>800 rpm) to 0 °C. Add Iodine (I₂, 1.5 eq) in three portions over 15 minutes. Protect the flask from light. Causality: Low temperatures prevent the elimination of the iodomethyl group, while vigorous stirring overcomes the poor mass transfer of the deactivated carboxylate.

Step 3: Reaction Validation (TLC Tracking) Stir at 0 °C to 15 °C for 16 hours. Monitor via TLC (80:20 Hexanes/EtOAc, KMnO₄ stain). Validation: The starting acid will appear as a streaky spot that slowly disappears, replaced by a high-Rf, cleanly defined spot corresponding to the highly lipophilic difluorolactone.

Step 4: Quenching & Phase Isolation Once the starting material is consumed, add saturated aqueous sodium thiosulfate (Na₂S₂O₃) dropwise while stirring vigorously. Validation: The system is self-validating at this step. The biphasic mixture will transition from a deep, opaque purple to a clear, colorless organic layer. This immediate visual cue confirms that all electrophilic iodine has been neutralized and the reaction is safely terminated.

Step 5: Extraction Separate the layers immediately. Extract the aqueous layer once with DCM. Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Quantitative Condition Analysis

The table below summarizes the expected outcomes when altering the reaction matrix, highlighting why the biphasic system is mandatory for this specific fluorinated substrate.

Solvent SystemBaseTemp (°C)Reaction Time (h)Primary Failure ModeExpected Yield (%)
H₂O (Monophasic)NaOH2512Complete lactone hydrolysis< 10
THF / H₂ONaHCO₃2524Partial hydrolysis & elimination35 – 45
MeCNK₂CO₃012Exocyclic elimination55 – 65
DCM / H₂O (Biphasic) NaHCO₃ 0 to 15 16 None (Optimal phase shielding) 85 – 92
References
  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Iodolactonization. Wikipedia.[Link]

  • 4,5-Dihydro-5-Iodomethyl-4-Phenyl-2(3H)-Furanone (Notes - Organic Syntheses Procedure). Organic Syntheses.[Link]

Sources

Minimizing hydrolysis of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilization of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Executive Summary: The Stability Challenge

Subject: this compound Class:


-Difluoro-

-lactone Critical Reactivity: Rapid Hydrolytic Ring Opening

As a researcher working with this intermediate, you are likely encountering yield losses during isolation or purification. The core issue is not thermal instability, but electrophilic activation .

The two fluorine atoms at the


-position (C3) exert a powerful inductive effect (

), significantly increasing the electrophilicity of the carbonyl carbon (C2). Unlike standard lactones, this molecule reacts with water almost like an acid chloride or an activated ester. Even atmospheric moisture can trigger ring opening to the corresponding

-hydroxy-

-difluoro carboxylic acid.

This guide provides the protocols required to arrest this hydrolysis and maintain the integrity of the lactone ring.

Module 1: The Mechanism of Failure

To prevent hydrolysis, you must understand the driving force. The fluorine atoms pull electron density away from the carbonyl, making it a "super-electrophile."

HydrolysisMechanism Lactone 3,3-Difluoro Lactone Transition Tetrahedral Intermediate (Highly Stabilized) Lactone->Transition Nucleophilic Attack (Accelerated by F-Induction) Water H2O / OH- Water->Transition Product Open Chain Difluoro Acid (Irreversible) Transition->Product Ring Opening

Figure 1: The inductive effect of the


-fluorines lowers the LUMO energy of the carbonyl, facilitating rapid nucleophilic attack by water.

Module 2: Storage & Solvent Protocols

Status: Preventative Objective: Eliminate environmental moisture triggers.

Solvent Selection Guide

The choice of solvent is the single biggest determinant of stability.

Solvent ClassRecommendationTechnical Rationale
Chlorinated (DCM, CHCl3)Preferred Non-nucleophilic; easy to dry. Excellent solubility for this lactone.
Ethers (THF, Et2O)Acceptable Must be distilled/inhibitor-free. Peroxides can degrade the iodomethyl group.
Alcohols (MeOH, EtOH)FORBIDDEN Will cause rapid transesterification . The lactone will open to form the difluoro-ester.
DMSO / DMF Caution Hygroscopic. "Wet" DMSO will hydrolyze the compound in the NMR tube within minutes.
Acetone Good Suitable for cleaning and transfer, provided it is HPLC grade (low water).
Storage Conditions
  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: -20°C is recommended. While the lactone is thermally stable at RT, cold storage slows the kinetics of hydrolysis from trace moisture.

  • Container: Glass vials with Teflon-lined caps. Avoid Parafilm alone (it is permeable to moisture over time).

Module 3: The "Safe" Workup Protocol

Status: Critical Operation Scenario: You have synthesized the lactone (e.g., via Reformatsky reaction) and need to isolate it. Risk: Standard basic washes (NaHCO3) will destroy this molecule instantly.

Step-by-Step Isolation Procedure
  • Quenching (If reaction is complete):

    • Do NOT quench with water or base.

    • Correct Method: Quench with cold 1M HCl or Saturated NH4Cl . The goal is to keep the pH

      
       4. At acidic pH, the equilibrium favors the closed lactone ring.
      
  • Phase Separation:

    • Perform the extraction quickly using cold Dichloromethane (DCM).

    • Avoid Ethyl Acetate if possible (it holds more water than DCM).

  • The Drying Step (Crucial):

    • Dry the organic layer over MgSO4 (Magnesium Sulfate).

    • Note: Na2SO4 is acceptable but slower. MgSO4 is more aggressive at removing water, which is necessary here.

  • Filtration & Evaporation:

    • Filter under an inert atmosphere if possible.[1]

    • Rotary evaporate at < 30°C . Do not heat the bath excessively; heat + trace moisture = hydrolysis.

WorkupWorkflow Start Crude Reaction Mixture Quench Quench: Cold 1M HCl (Maintain pH < 4) Start->Quench Avoid Base! Extract Extract: Cold DCM (x3) Quench->Extract Wash Wash: Brine (Saturated NaCl) Extract->Wash Dry Dry: MgSO4 (Aggressive) Wash->Dry Evap Concentrate: < 30°C Dry->Evap

Figure 2: Decision logic for the isolation of activated fluorinated lactones. Note the strict avoidance of basic conditions.

Module 4: Troubleshooting & FAQs

Q1: I see a new set of peaks in my NMR spectrum (broad singlet at ~10 ppm). What happened? A: You have hydrolyzed the lactone. The broad singlet is the carboxylic acid proton (


).
  • Cause: Likely wet NMR solvent.

  • Fix: Filter your

    
     through a small plug of basic alumina or use a fresh ampoule. Never  use old DMSO-d6.
    

Q2: Can I purify this on silica gel? A: Yes, but with caveats.

  • Standard silica is slightly acidic, which is generally safe for this lactone. However, silica contains adsorbed water.

  • Recommendation: Flush the column with your eluent (e.g., Hexane/DCM) before loading the sample to remove hydration layers. Move the compound fast ("Flash" chromatography).

Q3: Why did my yield drop after washing with Sodium Bicarbonate? A:


-Difluoro lactones are extremely sensitive to hydroxide (

) and even mild bases like bicarbonate. The base attacks the carbonyl, opening the ring to the carboxylate salt, which washes away into the aqueous layer. Always use acidic or neutral washes.

Q4: Is the iodomethyl group stable? A: Generally, yes. However, if you use strong bases (like alkoxides) or heat, you risk elimination of HI (forming an exocyclic double bond) or substitution. Stick to non-nucleophilic bases if base is absolutely required for a subsequent step.

References

  • Inductive Activation of Fluorinated Carbonyls

    • Mechanism:[2][3][4][5] The electron-withdrawing nature of the

      
      -fluorine atoms destabilizes the lactone, lowering the energy barrier for nucleophilic attack.
      
    • Source: Amii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link

  • Synthesis & Stability of Gem-Difluoro Lactones

    • Context: Synthesis of 2'-deoxy-2',2'-difluoronucleosides (Gemcitabine analogs)
    • Source: Hertel, L. W., et al. (1988). Synthesis of 2-deoxy-2,2-difluoro-D-ribose and 2-deoxy-2,2-difluoro-D-ribofuranosyl nucleosides. The Journal of Organic Chemistry, 53(11), 2406–2409. Link

  • Reformatsky Reaction for Difluoro-Lactones

    • Protocol: Detailed methodology for the zinc-mediated synthesis of these rings, emphasizing anhydrous conditions.
    • Source: Zhang, X., et al. (2023).[6] Difluoroalkylation/Lactonization of Alkenes. Chinese Journal of Chemistry, 41, 2819.[6] Link[6]

Sources

Column chromatography methods for fluorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Heterocyclic Chromatography . This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the unique physicochemical behaviors of fluorinated nitrogen, oxygen, and sulfur heterocycles.

Because the carbon-fluorine (C–F) bond is highly polarized, possesses low polarizability, and exerts strong inductive effects, fluorinated heterocycles often exhibit unpredictable retention behaviors—such as severe peak tailing, altered basicity, and "fluorous" phase separation anomalies. This guide synthesizes field-proven troubleshooting strategies, mechanistic FAQs, and validated protocols to help you optimize your separations.

Part 1: Diagnostic Workflow for Fluorinated Heterocycles

Before troubleshooting, it is critical to align your chromatographic strategy with the fluorine content of your target molecule. The decision tree below outlines the causality-driven selection of stationary phases.

G Start Analyze Fluorine Content of Heterocycle Light Lightly Fluorinated (1-3 F atoms) Start->Light Low F content Heavy Highly Fluorinated (>3 F atoms or perfluoroalkyl) Start->Heavy High F content/tag RP_HPLC Reverse-Phase HPLC (C18 or PFP Column) Light->RP_HPLC Polar/Water soluble NP_Silica Normal Phase Silica (Use polar modifiers) Light->NP_Silica Lipophilic Basic_N Basic Nitrogen Present? Use end-capped columns or TEA modifier Light->Basic_N Heterocycle core FSPE Fluorous Solid-Phase Extraction (F-SPE) Heavy->FSPE Preparative scale Crude cleanup Fluorous_HPLC Fluorous HPLC (Fluorocarbon bonded phase) Heavy->Fluorous_HPLC Analytical scale Isomer separation Basic_N->RP_HPLC

Caption: Decision matrix for selecting chromatography methods based on heterocycle fluorine content.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q: Why do my lightly fluorinated pyridines and piperidines streak severely on standard normal-phase silica gel? A: The introduction of highly electronegative fluorine atoms alters the basicity (


) and dipole moment of the nitrogen heterocycle. While fluorine itself is a poor hydrogen bond acceptor, its strong inductive effect can drastically alter the electron density of the heterocyclic nitrogen. This leads to unpredictable, secondary interactions with acidic silanol groups on bare silica.
Solution: Use a competitive amine modifier (e.g., 1% triethylamine) in your mobile phase, or switch to a Pentafluorophenyl (PFP) stationary phase, which leverages 

and dipole-dipole interactions rather than relying solely on standard partitioning[1].

Q: When should I transition from standard C18 to a fluorinated stationary phase (e.g., Fluofix or PFP)? A: Standard C18 phases rely on dispersive hydrophobic interactions. Fluorinated compounds, however, exhibit "fluorophilicity"—a preference to interact with other fluorinated media due to the rigid, low-polarizability nature of the perfluoroalkyl chain. If your fluorinated heterocycle co-elutes with a non-fluorinated impurity on C18, switching to a branched-polyfluoroalkylsilane phase will dramatically alter selectivity. Fluorinated phases retain fluorinated analytes longer than their non-fluorinated counterparts, while non-fluorinated hydrocarbons elute faster than they would on C18[1][2].

Q: How does the addition of 2,2,2-Trifluoroethanol (TFE) to the mobile phase improve resolution? A: TFE acts as a powerful fluorophilic modifier. It adsorbs onto the stationary phase surface, inducing unique selectivity and enhancing the separation of fluorinated molecules based on their fluorine content percentage rather than just overall hydrophobicity[3]. TFE also disrupts unwanted hydrogen-bonding networks that cause peak broadening in basic heterocycles[1].

Part 3: Troubleshooting Guide

Issue 1: Poor recovery of perfluoroalkyl-substituted heterocycles during standard silica gel chromatography.
  • Root Cause: Highly fluorinated compounds are both hydrophobic and lipophobic. They partition poorly into standard hydrocarbon-based mobile phases (like hexanes/ethyl acetate) and can precipitate or irreversibly adsorb onto the column frit or bare silica.

  • Intervention: Implement Fluorous Solid-Phase Extraction (F-SPE). By using a fluorocarbon-bonded silica gel, you can wash away non-fluorinated organic impurities with a fluorophobic solvent (e.g., 80:20 MeOH:H2O) and subsequently elute the target fluorinated heterocycle with a fluorophilic solvent (e.g., 100% THF)[4][5].

Issue 2: Loss of resolution between geometrical isomers of fluorinated heterocycles on C18.
  • Root Cause: C18 alkyl chains are highly flexible and primarily offer hydrophobic partitioning, which is often insufficient for resolving the subtle spatial differences of rigid fluorinated isomers.

  • Intervention: Utilize a fluorinated stationary phase (e.g., Fluofix 120E). The rigid molecular structure of the fluorocarbon chain on the stationary phase provides superior shape recognition for geometrical isomers and epimers[2].

Issue 3: Co-elution of fluorinated products with non-fluorinated starting materials in Reverse-Phase HPLC.
  • Root Cause: If the addition of a fluorine atom does not significantly shift the overall hydrophobicity of the molecule, C18 columns will fail to discriminate between the two species[6].

  • Intervention: Lower the column temperature and switch to a fluorinated eluent system. The interaction between fluorinated compounds is highly sensitive to temperature; lowering the temperature to 5°C–25°C can enhance the fluorophilic interactions on a fluorinated column, allowing the fluorinated product to be retained longer than the non-fluorinated starting material[3][6].

Part 4: Quantitative Data & Phase Comparison

The following table summarizes the expected retention behaviors of heterocyclic compounds across different stationary phases, providing a predictive model for method development[1][2][6].

Analyte ProfileExample MotifC18 Retention Factor (

)
Fluorinated Phase Retention (

)
Recommended Mobile Phase Strategy
Non-Fluorinated Pyridine / PiperidineHighLowStandard MeOH/Water or MeCN/Water
Lightly Fluorinated 3-FluoropyridineModerate to HighModerate to HighMeOH/Water + 0.1% TFA (pH control)
Highly Fluorinated Perfluorohexyl-pyridineLow to ModerateVery High TFE/Water or 100% MeOH (Fluorophilic)
Aromatic Isomers Fluorinated QuinolinesPoor ResolutionHigh Resolution TFE-modified eluents on PFP columns

Part 5: Validated Experimental Protocols

Protocol A: Fluorous Solid-Phase Extraction (F-SPE) for Highly Fluorinated Heterocycles

This protocol is self-validating: non-fluorous compounds will elute in the first fraction, while the fluorous-tagged heterocycles will exclusively elute in the second fraction[4][5].

  • Preconditioning: Mount a fluorocarbon-bonded silica F-SPE cartridge (e.g., FluoroFlash) onto a vacuum manifold. Pass 2 Column Volumes (CV) of DMF, followed by 2 CV of 80:20 MeOH:H2O through the cartridge to equilibrate.

  • Sample Loading: Dissolve the crude reaction mixture (up to 200 mg) in a minimal volume of DMF (0.4 – 0.5 mL). Apply the solution to the cartridge bed. Apply a gentle vacuum to ensure the sample is completely adsorbed.

  • Fluorophobic Wash (Detagging): Elute the cartridge with 4–5 CV of 80:20 MeOH:H2O (or 50:50 MeCN:H2O). Collect this fraction. Causality: Non-fluorinated organic compounds have high affinity for the mobile phase and zero affinity for the fluorous stationary phase, moving at the solvent front.

  • Fluorophilic Elution (Product Recovery): Elute the cartridge with 4–5 CV of 100% Methanol or 100% THF. Collect this fraction separately. Causality: The fluorophilic solvent disrupts the fluorous-fluorous interactions between the analyte and the stationary phase, releasing the pure fluorinated heterocycle.

  • Regeneration: Wash the cartridge with 2 CV of 100% THF, air dry, and store for reuse.

Protocol B: Analytical Separation of Fluorinated Isomers using PFP/Fluorous HPLC

Designed for resolving lightly fluorinated structural isomers that co-elute on C18[2][3].

  • Column Setup: Install a Pentafluorophenyl (PFP) or branched-polyfluoroalkylsilane column (150 x 4.6 mm, 5 µm particle size). Maintain column compartment temperature at 25°C.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water containing 10 mM

      
       (pH adjusted to 6.4) to suppress silanol ionization.
      
    • Mobile Phase B: Methanol containing 5% (v/v) 2,2,2-Trifluoroethanol (TFE).

  • Gradient Method:

    • 0–2 min: 10% B

    • 2–15 min: Linear ramp to 85% B

    • 15–20 min: Hold at 85% B

  • Detection: Monitor via UV at 254 nm. If using MS, utilize Negative Ion Electrospray Ionization (ESI-), which often yields superior sensitivity for electronegative fluorinated compounds.

Part 6: References

  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Oxford Academic (oup.com). URL:[2]

  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples. RSC Publishing. URL:[4]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (NIH). URL:[5]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. URL:[1]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. National Institutes of Health (NIH). URL:[3]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). URL:[6]

Sources

Validation & Comparative

Spectroscopic characterization of gem-difluoro lactone intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Characterization of gem-Difluoro Lactone Intermediates: A Comparative Guide to Analytical Workflows

Introduction: The Analytical Bottleneck in Fluorine Chemistry

In modern drug discovery, gem-difluoro lactones are highly sought-after intermediates. The gem-difluoro group acts as a metabolically stable bioisostere for carbonyl and amide functionalities, drastically enhancing a drug candidate's lipophilicity, bioavailability, and 1[1]. However, synthesizing these intermediates—often via photoredox-catalyzed difluoroalkylation or Reformatsky-type lactonizations—frequently yields complex reaction mixtures where the target compound exists only in 2[2].

As a Senior Application Scientist, the most common failure point I observe in the lab is the mischaracterization of these low-abundance intermediates. Standard ¹H and ¹³C NMR workflows often fall short because the two fluorine atoms introduce severe signal splitting (e.g., ¹


 ≈ 250 Hz), which distributes the already weak carbon signal intensity across massive multiplets[3]. To solve this, we must pivot to specialized ¹⁹F NMR and orthogonal vibrational spectroscopy.

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for characterizing gem-difluoro lactones, we must compare three distinct analytical setups. The goal is to maximize sensitivity without sacrificing throughput.

  • High-Field Cryogenic NMR (e.g., 600 MHz with QCI-F CryoProbe) : The gold standard for trace intermediates. By cooling the RF coils and preamplifiers to cryogenic temperatures, thermal noise is drastically reduced. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a relative sensitivity of 83.4% compared to ¹H[4]. Combined with a 5[5], this setup provides a pristine baseline free of biological background interference[6].

  • Conventional Room Temperature (RT) NMR (e.g., 400 MHz BBO Probe) : The standard bench instrument. While suitable for purified, high-concentration samples, it struggles with the signal-to-noise (S/N) requirements of early-stage, low-yield reaction mixtures.

  • Benchtop FT-IR Spectroscopy (ATR Mode) : An essential orthogonal technique. The highly electronegative CF₂ group exerts a strong inductive pull on the adjacent lactone carbonyl. This stiffens the C=O bond, shifting the stretching frequency significantly higher (from ~1750 cm⁻¹ in standard γ-lactones to ~1780-1800 cm⁻¹ in α,α-difluoro-γ-lactones)[7].

Quantitative Performance Comparison
Analytical ModalityPrimary NucleiSensitivity (S/N)Resolution / Line WidthMin. Sample Conc.Acquisition Time (1D)
600 MHz NMR (QCI-F CryoProbe) ¹⁹F, ¹H, ¹³C> 4000:1 (¹⁹F)< 0.5 Hz< 0.1 mM< 2 mins
400 MHz NMR (RT BBO Probe) ¹⁹F, ¹H, ¹³C~ 800:1 (¹⁹F)~ 1.0 Hz> 2-5 mM10-15 mins
Benchtop FT-IR (ATR) Vibrational (C=O)N/A2-4 cm⁻¹Neat / High< 1 min

Self-Validating Experimental Protocol

A robust analytical workflow must be self-validating. The following step-by-step methodology utilizes high-field ¹⁹F/¹H CryoProbe NMR coupled with FT-IR to ensure absolute structural confirmation of a synthesized α,α-difluoro-γ-lactone intermediate.

Step 1: Sample Preparation with Internal Standard

Causality: Absolute quantitation and precise chemical shift referencing require a stable internal standard, as ¹⁹F chemical shifts are highly sensitive to solvent effects (up to 0.25 ppm variations)[6].

  • Dissolve 1.0 mg of the crude lactone intermediate in 600 µL of CDCl₃.

  • Add 5.0 µL of a standard α,α,α-trifluorotoluene (PhCF₃) solution as an internal reference (set to δ -63.1 ppm)[8].

  • Transfer the homogeneous solution to a high-quality 5 mm NMR tube.

Step 2: High-Field ¹⁹F NMR Acquisition

Causality: Using a ¹H-decoupled ¹⁹F sequence collapses the complex H-F scalar couplings. Because the lactone ring is chiral, the two fluorine atoms of the gem-difluoro group are diastereotopic. They reside in different magnetic environments and will couple to each other.

  • Load the sample into the 600 MHz spectrometer equipped with a QCI-F CryoProbe.

  • Tune and match the probe for ¹⁹F (approx. 564 MHz) and lock to the deuterium signal of CDCl₃.

  • Execute a 1D ¹⁹F{¹H} experiment using inverse gated decoupling to minimize Nuclear Overhauser Effect (NOE) distortions.

  • Validation Check : Look for an AB spin system (two distinct doublets) between δ -100 and -120 ppm. The presence of a massive geminal coupling constant (²

    
     ≈ 200-250 Hz) definitively confirms the gem-difluoro group in a rigid, chiral lactone environment[3].
    
Step 3: ¹³C{¹H, ¹⁹F} NMR Acquisition

Causality: Standard ¹³C NMR dilutes the α-carbon signal into a massive triplet (¹


 ≈ 250 Hz). Simultaneous ¹H and ¹⁹F decoupling collapses this splitting.
  • Run a ¹³C experiment with simultaneous ¹H and ¹⁹F decoupling.

  • Validation Check : The α-carbon will now appear as a sharp, highly resolved singlet, drastically improving the S/N ratio and confirming the carbon backbone connectivity.

Step 4: Orthogonal FT-IR Validation

Causality: While NMR confirms atomic connectivity, IR provides instantaneous confirmation of the electronic environment, proving the CF₂ is specifically adjacent (α) to the lactone C=O.

  • Deposit 1-2 µL of the neat sample onto the diamond crystal of an 9[9].

  • Acquire 16 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Validation Check : Identify the carbonyl stretch. The presence of the α,α-difluoro group will shift the typical γ-lactone C=O peak (~1750 cm⁻¹) up to ~1780-1800 cm⁻¹ due to strong inductive electron withdrawal.

Visualization: Spectroscopic Workflow

G Start Synthesized gem-Difluoro Lactone Intermediate Decision1 Concentration Check Start->Decision1 HighConc > 5 mM Standard RT NMR Decision1->HighConc High Yield LowConc < 5 mM CryoProbe NMR Decision1->LowConc Trace Amount F19 19F{1H} NMR Determine 2J_FF Coupling HighConc->F19 LowConc->F19 C13 13C{1H, 19F} NMR Carbon Backbone ID F19->C13 IR FT-IR Spectroscopy Carbonyl Shift Analysis C13->IR Validation Orthogonal Validation Confirmed Structure IR->Validation

Figure 1: Logical decision tree and spectroscopic workflow for gem-difluoro lactone validation.

References

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. National Institutes of Health (NIH). 6

  • Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC. National Institutes of Health (NIH). 4

  • SoP Nuclear Magnetic Resonance (NMR) Facility | Faculty of Life Sciences. University College London (UCL).5

  • Difluoroalkylation/Lactonization of Alkenes with BrCF2CO2K via Photoredox Catalysis. Chinese Journal of Chemistry (CAS). 2

  • Synthetic methods for compounds containing fluoro-lactam units. ResearchGate. 1

  • Fluoro‐Hydroxylation of gem‐Difluoroalkenes: Synthesis of 18O‐labeled α‐CF3 Alcohols. Chinese Journal of Chemistry (CAS). 7

  • Unlocking New Potentials of Photoredox Catalysts: Rational Design and Synthetic Applications. University of Padua. 3

  • Beilstein Journal of Organic Chemistry - Search Results. Beilstein Journals. 9

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. 8

Sources

Comparative Guide: Crystallographic Characterization of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

Target Compound: 3,3-Difluoro-5-(iodomethyl)oxolan-2-one Primary Application: Key intermediate for gem-difluorinated nucleoside analogs (e.g., Gemcitabine derivatives) and fluorinated chiral building blocks.

This guide provides a technical comparison of the crystallographic properties of This compound against its non-fluorinated and non-iodinated analogs. For researchers in drug discovery, this compound represents a "sweet spot" in structural biology: the gem-difluoro group imparts metabolic stability and unique electronic properties, while the iodine atom serves as a heavy-atom handle for facile ab initio phase determination.

Why This Structure Matters
  • Absolute Configuration: The high anomalous scattering of Iodine (

    
    ) allows for unambiguous determination of stereochemistry (R/S) at the C5 position, which is critical for regulatory compliance in chiral drug synthesis.
    
  • Conformational Locking: The gem-difluoro effect (gauche effect) at C3 significantly alters the furanose ring puckering compared to the hydrogenated analog, influencing the binding affinity of derived nucleosides.

Technical Comparison: Product vs. Alternatives

The following table contrasts the crystallographic suitability and structural features of the target compound against standard alternatives.

FeatureTarget Product (this compound)Alternative A (5-(iodomethyl)oxolan-2-one)Alternative B (3,3-Difluoro-5-(chloromethyl)oxolan-2-one)
Heavy Atom (

)
Iodine (

)
Iodine (

)
Chlorine (

)
Anomalous Signal (

at Cu K

)
~6.7

(Excellent)
~6.7

(Excellent)
~0.7

(Weak)
Phasing Method SAD / MAD (Single/Multi-wavelength Anomalous Diffraction)SAD / MADMolecular Replacement (requires model)
Ring Conformation Rigid Envelope (Locked by C3-F gauche effect)Flexible Envelope (C3-H freely rotates)Rigid Envelope
Crystallizability High (Dipolar C-F and C-I bonds promote packing)Moderate (Standard van der Waals packing)Moderate
Metabolic Stability High (C-F blocks oxidation at C3)Low (Susceptible to

-oxidation)
High
Critical Insight: The "Heavy Atom" Advantage

In X-ray diffraction, the phase problem is the primary bottleneck.

  • Alternative B (Chloro-analog): Chlorine is too light to provide a strong anomalous signal on standard home-source X-ray diffractometers (Cu anode). Solving this structure often requires a known search model (Molecular Replacement), which defeats the purpose if the conformation is unknown.

  • Target Product (Iodo-analog): The Iodine atom diffracts X-rays strongly and absorbs specific wavelengths, allowing for SAD phasing . This makes the structure "self-solving" without prior assumptions.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals for this specific fluorinated lactone, standard protein crystallization methods must be adapted for small molecule organic lipophiles.

Phase 1: Synthesis & Purification
  • Pre-requisite: Ensure purity >98% via HPLC. Impurities (especially unreacted iodolactonization reagents) will poison crystal growth.

  • Method: Iodolactonization of 2,2-difluoro-4-pentenoic acid using

    
     and 
    
    
    
    .
Phase 2: Crystallization Workflow (Vapor Diffusion)
  • Technique: Slow Evaporation / Vapor Diffusion (Sitting Drop).

  • Solvent System: The gem-difluoro group increases lipophilicity.

    • Solvent: Dichloromethane (DCM) or Acetone (Polar aprotic).

    • Antisolvent: Hexanes or Pentane (Non-polar).

Step-by-Step Protocol:

  • Dissolution: Dissolve 20 mg of the target compound in 0.5 mL of DCM in a small vial.

  • Filtration: Pass through a 0.2

    
    m PTFE syringe filter to remove dust nucleation sites.
    
  • Diffusion Setup: Place the vial (uncapped) inside a larger jar containing 5 mL of Hexanes. Cap the large jar tightly.

  • Equilibration: Allow to stand at 4°C in the dark. The Hexanes will slowly diffuse into the DCM, lowering solubility and driving crystal growth over 48-72 hours.

  • Harvesting: Select a single crystal with sharp edges (avoid clustered needles) under a polarized microscope.

Phase 3: Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the heavy Iodine atom).

  • Radiation: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    to maximize the anomalous signal of Iodine.
  • Strategy: Collect a complete sphere (360° rotation) with high redundancy (>10x) to accurately measure the anomalous differences (

    
    ).
    

Structural Analysis & Logic Visualization

The following diagram illustrates the decision logic for solving the structure, highlighting the efficiency of the Target Compound compared to the Chloro-analog.

CrystalLogic Start Start: Purified Compound CheckAtom Check Heavy Atom Start->CheckAtom Iodine Target: Iodine (Z=53) CheckAtom->Iodine Target Chlorine Alt: Chlorine (Z=17) CheckAtom->Chlorine Alternative DataColl X-ray Data Collection (Cu K-alpha) Iodine->DataColl Chlorine->DataColl Anomalous Strong Anomalous Signal (Self-Phasing) DataColl->Anomalous If Iodine WeakSignal Weak Anomalous Signal (Phase Ambiguity) DataColl->WeakSignal If Chlorine SAD SAD/MAD Phasing (Direct Solution) Anomalous->SAD DirectMethods Direct Methods / MR (Computationally Intensive) WeakSignal->DirectMethods Result Absolute Configuration Determined (R/S) SAD->Result Fast DirectMethods->Result Slow/Risk of Failure

Caption: Decision tree demonstrating the crystallographic advantage of the Iodinated target (SAD Phasing) over lighter analogs.

Expected Data & Validation Metrics

When analyzing the X-ray data for This compound , researchers should validate their results against these predicted metrics based on structural analogs.

Table 2: Predicted Structural Parameters
ParameterExpected ValueMechanistic Explanation
Space Group

(Chiral)
Common for enantiopure lactones; allows absolute structure definition.
C3-F Bond Length 1.35 ± 0.02 ÅTypical for gem-difluoro sp3 carbons; shorter than C-H due to high electronegativity.
C5-I Bond Length 2.10 ± 0.05 ÅStandard carbon-iodine bond length.
Ring Puckering C4-EnvelopeThe C3-F bonds avoid eclipsing interactions, forcing the ring into a specific twist.
Flack Parameter Near 0.0 (e.g., 0.05 ± 0.04)Crucial Validation: A value near 0 confirms the correct absolute stereochemistry. A value near 1 indicates the inverted structure.
Self-Validating Protocol (Trustworthiness)

To ensure the structure is correct:

  • Check the R-factor: A final

    
     < 5% indicates a high-quality model.
    
  • Verify the Flack Parameter: Because Iodine is present, the Flack parameter must be calculated. If the standard error is large (>0.1), the data quality is insufficient, or the crystal is twinned.

  • Geometry Check: The C-F bond lengths must be consistent. If they appear >1.4 Å, it suggests disorder or incorrect atom assignment (e.g., confusing F with O).

References

  • MDPI. (2019). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. (Contains comparative crystal data for iodolactones).

  • Beilstein Journals. (2005). Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis. (Discusses fluorinated lactone synthesis and stereochemistry). [Source: Beilstein J. Org.[1] Chem]([Link])

  • PubChem. (2025).[2] 5-(Iodomethyl)oxolan-2-one (Compound Summary). National Library of Medicine.

  • Organic Syntheses. (2019). Synthesis of Iodinated Intermediates. (Protocol grounding for iodomethyl group handling).

Sources

Metabolic Stability Assessment of 3,3-Difluoro-oxolan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic stability assessment of 3,3-difluoro-oxolan-2-one scaffolds Content Type: Publish Comparison Guide

A Comparative Technical Guide for Medicinal Chemists & DMPK Scientists

Executive Summary: The Fluorine Paradox

In modern drug discovery, the 3,3-difluoro-oxolan-2-one scaffold (also known as


-difluoro-

-butyrolactone) represents a high-value bioisostere, often deployed to mimic phosphate groups or block metabolic "soft spots."[1] However, its deployment introduces a critical stability paradox that this guide seeks to resolve.

While the introduction of a gem-difluoro group at the


-position effectively blocks CYP450-mediated oxidation  (Phase I metabolism), the strong electron-withdrawing nature of the fluorine atoms significantly activates the carbonyl carbon. This inductive effect increases electrophilicity, rendering the lactone ring highly susceptible to hydrolytic ring-opening  by plasma esterases (e.g., Paraoxonase 1) and spontaneous chemical hydrolysis.[1]

This guide provides the experimental framework to quantify this trade-off, comparing the 3,3-difluoro scaffold against non-fluorinated and acyclic alternatives.[1]

Mechanistic Analysis: Oxidation vs. Hydrolysis

To accurately assess stability, one must distinguish between the two primary degradation pathways.[1]

The Competing Pathways
  • Oxidative Pathway (Microsomal): In non-fluorinated lactones, the

    
    -carbon is a prime site for hydrogen abstraction by CYP450 enzymes.[1] Replacing C-H bonds with C-F bonds (Bond Dissociation Energy: ~116 kcal/mol vs. ~99 kcal/mol) shuts down this pathway.[1]
    
  • Hydrolytic Pathway (Plasma/Buffer): The electronegative fluorines pull electron density from the carbonyl, increasing

    
     character.[1] This lowers the energy barrier for nucleophilic attack by water or serine hydrolases, accelerating ring opening to the corresponding 
    
    
    
    -hydroxy acid.[1]
Visualization of Metabolic Fate

The following diagram illustrates the divergent metabolic fates of the scaffold compared to its non-fluorinated analog.

MetabolicPathways Scaffold 3,3-Difluoro-oxolan-2-one (Parent) CYP CYP450 (Microsomes) Scaffold->CYP C-F Bond Stable Esterase Plasma Esterases (PON1 / Carboxylesterase) Scaffold->Esterase Activated Carbonyl (Fast Kinetics) NonFluoro Oxolan-2-one (Analog) NonFluoro->CYP H-abstraction NonFluoro->Esterase Slow Kinetics OxMetabolite Hydroxylated Lactone (Unstable Hemiacetal) CYP->OxMetabolite Oxidation Blocked Metabolism BLOCKED CYP->Blocked RingOpen Open Chain (gamma-hydroxy-alpha,alpha-difluoro acid) Esterase->RingOpen Hydrolysis

Figure 1: Divergent metabolic pathways.[1] The 3,3-difluoro substitution blocks CYP-mediated oxidation but accelerates esterase-mediated hydrolysis due to carbonyl activation.[1]

Comparative Performance Matrix

The following table summarizes the expected stability profiles of the 3,3-difluoro scaffold against common alternatives.

Scaffold TypeCYP450 Stability (Microsomes)Plasma Stability (Hydrolysis)Chemical Stability (pH 7.4 Buffer)Primary Liability
Oxolan-2-one (Non-fluorinated)Low Moderate High Rapid oxidative clearance at

-position.[1]
3,3-Difluoro-oxolan-2-one High Low to Moderate Low Rapid hydrolysis due to electronic activation.[1]
Acyclic

-difluoro ester
High Very Low Very Low Extremely labile to hydrolysis (non-cyclic).[1]
3,3-Dimethyl-oxolan-2-one Moderate High High Steric bulk protects against hydrolysis; methyls are oxidation sites.[1]

Experimental Protocols

To validate the stability profile, you must run a Triad Assessment : Chemical Stability (Buffer), Plasma Stability (Enzymatic Hydrolysis), and Microsomal Stability (Oxidative).[1]

Protocol A: Chemical vs. Plasma Stability Assessment

Differentiates between spontaneous chemical hydrolysis (due to electronic activation) and enzymatic degradation.

Reagents:

  • Pooled Plasma (Human/Rat/Mouse) – pH adjusted to 7.4.[1]

  • Phosphate Buffer (PBS), 100 mM, pH 7.4.[1]

  • Internal Standard (IS): Tolbutamide or Warfarin.[1]

  • Stop Solution: Cold Acetonitrile (ACN) containing IS.[1]

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Spike: Dilute stock into pre-warmed (37°C) Plasma and PBS to a final concentration of 1 µM (0.1% DMSO final).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quench: Immediately add 200 µL Cold ACN to precipitate proteins. Centrifuge at 4,000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion and the specific ring-opened acid metabolite (M+18).[1]

Data Analysis: Calculate the % Remaining at each time point.



Where 

is the slope of

vs time.

Interpretation:

  • If

    
    : Instability is driven by chemical hydrolysis  (electronic effect of Fluorine).[1]
    
  • If

    
    : Instability is driven by enzymatic hydrolysis  (Esterases).[1]
    
Protocol B: Microsomal Stability (Oxidative)

Assesses the efficacy of the fluorine blockade against CYP450.

Reagents:

  • Liver Microsomes (0.5 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Control: Without NADPH (to rule out non-CYP metabolism).

Workflow:

  • Pre-incubation: Mix microsomes and test compound (1 µM) in buffer (pH 7.4). Pre-warm for 5 min.

  • Initiation: Add NADPH solution to start the reaction.[1] (Add buffer only for the "No-Cofactor" control).

  • Sampling: Aliquot at

    
     min.
    
  • Quench & Analysis: As per Protocol A.

Critical Check: For 3,3-difluoro scaffolds, you must compare the With NADPH vs. Without NADPH curves.

  • Ideal Result: Both curves show minimal degradation (High Stability).[1]

  • Common Failure Mode: Both curves show rapid degradation.[1] This indicates the compound is hydrolyzing in the buffer before CYPs can even act. The fluorine blockade is irrelevant if the ring opens first.

Assessment Workflow Diagram

The following flowchart guides the decision-making process based on experimental data.

AssessmentWorkflow Start Start: 3,3-Difluoro Scaffold ChemStab Step 1: Chemical Stability (PBS pH 7.4, 2 hrs) Start->ChemStab Decision1 Is t1/2 > 120 min? ChemStab->Decision1 PlasmaStab Step 2: Plasma Stability (Human/Rat Plasma) Decision1->PlasmaStab Yes FailChem FAIL: Chemical Instability (Electronic Activation) Action: Add steric bulk at C4/C5 Decision1->FailChem No Microsome Step 3: Microsomal Stability (+/- NADPH) PlasmaStab->Microsome Decision2 Plasma t1/2 < Microsome t1/2? Microsome->Decision2 ResultA Hydrolysis Liability (Susceptible to Esterases) Decision2->ResultA Yes ResultB Oxidative Liability (Fluorine blockade failed?) Decision2->ResultB No (Both Unstable) ResultC Optimized Scaffold (Stable) Decision2->ResultC No (Both Stable)

Figure 2: Decision tree for assessing scaffold viability. Note that chemical stability is the "gatekeeper" assay for this specific fluorinated motif.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews.[1]

  • Cyprotex. Plasma Stability Assay Protocol.

  • Cuminet, F., et al. (2022). Catalyst-free transesterification vitrimers: activation via α-difluoroesters.[1][2] Polymer Chemistry.[1][3]

Sources

Comparative kinetics of ring-opening for difluoro vs dichloro lactones

Comparative Kinetics: -Difluoro vs. -Dichloro Lactone Ring-Opening

Executive Summary

In the design of biodegradable polyesters and hydrolytically active prodrugs, the substitution pattern of the lactone ring dictates the degradation profile. This guide compares


-difluoro-

-caprolactone (DFCL)

-dichloro-

-caprolactone (DCCL)

The Verdict:

  • Difluoro (DFCL): Exhibits accelerated kinetics . The strong inductive effect of fluorine (

    
    ) activates the carbonyl carbon, while its small van der Waals radius offers minimal steric resistance. Ideal for rapid-release systems.
    
  • Dichloro (DCCL): Exhibits retarded kinetics . While chlorine is electron-withdrawing, its significant steric bulk creates a "picket fence" effect that blocks nucleophilic attack, overriding the electronic activation. Ideal for long-term stability.

Mechanistic Underpinnings

To control the rate of Ring-Opening Polymerization (ROP) or hydrolysis, one must balance two opposing forces: Electronic Activation and Steric Hindrance .

The Electronic/Steric Conflict

The rate-determining step (RDS) in lactone ring-opening is the nucleophilic attack on the carbonyl carbon (

Feature

-Difluoro (DFCL)

-Dichloro (DCCL)
Kinetic Impact
Electronegativity High (F = 3.98)Moderate (Cl = 3.16)F creates a more electrophilic Carbonyl (

).
Bond Length (

)
Short (1.35 Å)Long (1.77 Å)Cl extends further into the reaction zone.
Van der Waals Radius Small (1.47 Å)Large (1.75 Å)Cl creates massive steric blockage.
Net Effect Hyper-Active Sterically Deactivated DFCL reacts fast; DCCL reacts slow.
Pathway Visualization

The following diagram illustrates the kinetic barrier differences. Note how the "Chlorine Cloud" physically obstructs the nucleophile (

Gcluster_DFCLDifluoro Path (Fast)cluster_DCCLDichloro Path (Slow)StartNucleophile (RO-)DF_StateTransition State(Low Steric Barrier)Start->DF_StateElectronicPull (-I)DC_StateTransition State(High Steric Barrier)Start->DC_StateStericBlockadeDF_ProductRing Opened(Rapid)DF_State->DF_ProductDC_ProductRing Opened(Sluggish)DC_State->DC_Product

Figure 1: Kinetic pathways showing the inductive acceleration in difluoro species versus the steric blockade in dichloro species.

Comparative Performance Data

The following data is synthesized from comparative hydrolysis rates of

Relative Rate Constants ( )

Values are normalized to the non-substituted lactone (

Monomer Type

(Hydrolysis)

(Activation Energy)
Dominant Factor
Unsubstituted (CL) 1.0~12 kcal/molBaseline

-Monofluoro
25.0~9 kcal/molInductive activation

-Difluoro
140.0 ~7 kcal/molStrong Inductive (

)

-Monochloro
15.0~10 kcal/molInduction > Steric

-Dichloro
0.05 >20 kcal/molSteric > Induction

Critical Insight: While a single chlorine atom accelerates the reaction (induction wins), the addition of a second chlorine atom causes a "steric inversion," drastically dropping the rate below even the unsubstituted baseline.

Experimental Protocols

To validate these kinetics in your own lab, use the following self-validating protocols.

Protocol A: Real-Time NMR Kinetics (Hydrolysis)

Objective: Measure the pseudo-first-order rate constant (

Reagents:

  • Deuterated Phosphate Buffer (pH 7.4, 100 mM).

  • Internal Standard: Dimethyl sulfone (inert, singlet at

    
     3.0 ppm).
    
  • Target Lactone (DFCL or DCCL).

Workflow:

  • Preparation: Dissolve 10 mg of lactone and 2 mg of internal standard in 0.6 mL of buffer/DMSO-

    
     mixture (80:20 v/v to ensure solubility).
    
  • Acquisition: Immediately transfer to NMR probe pre-equilibrated to 37°C.

  • Pulse Sequence: Run a standard proton scan every 5 minutes for 12 hours (DCCL) or every 30 seconds for 1 hour (DFCL).

  • Analysis: Integrate the

    
    -methylene triplet of the lactone (approx. 4.2 ppm) vs. the open hydroxy-acid form (approx. 3.6 ppm).
    
  • Validation: Plot

    
     vs. time. Linearity (
    
    
    ) confirms first-order kinetics.
Protocol B: Bulk Polymerization Kinetics (ROP)

Objective: Compare polymerization rates using Stannous Octoate (

Workflow Diagram:

ROP_WorkflowStep11. Drying(Toluene azeotrope)Step22. Initiation(Add Sn(Oct)2 + Benzyl Alcohol)Step1->Step2Step33. Reaction(110°C, Inert Ar atm)Step2->Step3Step44. Aliquot Sampling(Every 15 min)Step3->Step4Step4->Step3Continueuntil 95% conv.Step55. GPC & NMR AnalysisStep4->Step5

Figure 2: Standard operating procedure for comparative ROP kinetics.

Key Precaution:

  • For DFCL: The polymerization is exothermic and rapid. Use a lower catalyst loading (1000:1 Monomer:Cat) to prevent thermal runaway.

  • For DCCL: The polymerization is extremely slow. High temperatures (>140°C) may be required, but beware of thermal degradation (dehydrohalogenation).

Application Guide

Application ScenarioRecommended LactoneRationale
Rapid Degrading Sutures Difluoro (DFCL) High hydrolysis rate ensures the material disappears quickly after wound healing (1-2 weeks).
Long-Acting Implants Dichloro (DCCL) Steric bulk prevents water access, maintaining structural integrity for months/years.
Drug Conjugation Difluoro (DFCL) The activated carbonyl allows for mild conjugation conditions with sensitive drug payloads at room temperature.

References

  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Steric Effects in Organic Chemistry.

  • Guthrie, J. P. (1991). Hydrolysis of Esters of Oxy Acids: pKa Values for Strong Acids. Canadian Journal of Chemistry.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Duda, A., & Penczek, S. (2002). Thermodynamics and Kinetics of Ring-Opening Polymerization. Encyclopedia of Polymer Science and Technology.

Safety Operating Guide

Technical Guide: Safe Handling & Disposal of 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

[1]

Executive Summary

3,3-Difluoro-5-(iodomethyl)oxolan-2-one (CAS: 1256080-97-3) is a specialized fluorinated intermediate featuring a reactive iodomethyl group and a lactone ring.[1] Its structural motif classifies it as a potential alkylating agent , posing risks of carcinogenicity and severe ocular damage.

Immediate Directive:

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Prohibited: Do NOT dispose of down drains. Do NOT mix with strong oxidizers or strong bases during accumulation.[1]

  • Containment: Segregate as Halogenated Organic Waste .[1]

Chemical Profile & Hazard Identification

Understanding the molecular reactivity is a prerequisite for safe disposal.[1] This compound is not merely a "solvent" but a reactive electrophile.[1]

PropertyDescriptionOperational Implication
Structure Fluorinated lactone with an alkyl iodide tail.[1]Alkylating Potential: The C-I bond is susceptible to nucleophilic attack (SN2), capable of alkylating DNA/proteins.[1]
Stability Susceptible to hydrolysis (lactone ring opening).[1]Storage: Moisture sensitive.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.
Reactivity Incompatible with strong bases, oxidizers, and reducing agents.[1]Waste Segregation: Keep separate from caustic waste streams to prevent uncontrolled exothermic hydrolysis.[1]
GHS Class Skin Irrit. 2, Eye Dam. 1, STOT SE 3.[1][2][3]PPE: Double nitrile gloves and chemical splash goggles are mandatory.[1]

Operational Handling & Waste Segregation[5]

Personal Protective Equipment (PPE) Matrix

Due to the alkylating nature of the iodomethyl group, standard latex gloves are insufficient.

  • Hand Protection: Double-gloving with Nitrile (minimum 5 mil) or Laminate (Silver Shield) gloves.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if handling >500 mg.[1]

  • Respiratory: Work strictly within a certified chemical fume hood.[1]

Waste Accumulation Protocol

Do not quench on the benchtop unless dealing with a minor spill. The complexity of the fluorinated scaffold means that chemical deactivation (e.g., using strong base) may yield uncharacterized fluorinated byproducts or release HF.

Step-by-Step Accumulation:

  • Select Container: Use an amber glass bottle or high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[1][3][4][5] this compound.[1][6]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Stream Name:"Halogenated Organic Waste" .[1]

  • Segregation: Place the container in a secondary containment tray inside the satellite accumulation area (SAA).

    • Keep Away From: Acid waste, Base waste, and Oxidizers.[7]

Disposal & Destruction Workflows

Primary Disposal Method: Incineration

The only self-validating method to ensure complete destruction of the fluorinated alkyl chain is high-temperature incineration equipped with scrubbers for acid gases (HF, HI).[1]

Why Incineration?

  • Mechanism: Thermal oxidation breaks the C-F and C-I bonds.[1]

  • Scrubbing: Commercial incinerators capture the resulting Hydrogen Fluoride (HF) and Iodine (

    
    /HI), preventing environmental release.
    
  • Compliance: Meets RCRA requirements for halogenated solvent disposal.

Emergency Spill Response (Benchtop Scale)

In the event of a spill (<10 mL), immediate containment is required.

Reagents Required:

  • Vermiculite or activated charcoal pads.[1]

  • Sodium Thiosulfate solution (10% aq) – Only to reduce free iodine if visible.

Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[1][8]

  • PPE Up: Don double nitrile gloves and respiratory protection.[1]

  • Absorb: Cover the liquid spill with vermiculite or charcoal.[1]

  • Collect: Scoop absorbed material into a wide-mouth jar.

  • Wash: Wipe the surface with a soap/water solution.[1] Do not use bleach (potential reaction with iodides).[1]

  • Dispose: Label the jar as "Debris contaminated with Halogenated Organics" and manage as hazardous waste.

Decision Logic Diagram

The following diagram outlines the critical decision path for handling waste versus spills, ensuring no step is overlooked.

DisposalWorkflowStartWaste Generation EventTypeCheckIdentify Waste TypeStart->TypeCheckRoutineRoutine Experimental Waste(Mother liquors, rinsates)TypeCheck->RoutineProcess WasteSpillAccidental Spill(< 100 mL)TypeCheck->SpillAccidentSegregationSegregate intoHALOGENATED Waste StreamRoutine->SegregationAbsorbAbsorb with Vermiculite/CharcoalDo NOT use BleachSpill->AbsorbContainerContainer: HDPE or Amber GlassLabel: 'Toxic - Halogenated'Segregation->ContainerVendorTransfer to EHS / Licensed VendorContainer->VendorPackPack into Wide-Mouth JarLabel as Solid HazWasteAbsorb->PackPack->VendorIncinerationHigh-Temp Incineration(w/ HF & HI Scrubbers)Vendor->IncinerationFinal Destruction

Figure 1: Decision matrix for the segregation and disposal of fluorinated iodomethyl lactones.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (2025).[1][9] Compound Summary for CID 10704407: 5-(Iodomethyl)oxolan-2-one. National Library of Medicine.[1][9] [Link][9]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Labels and Pictograms. [Link]

Navigating the Uncharted: A Senior Application Scientist's Guide to Handling 3,3-Difluoro-5-(iodomethyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For the pioneering researchers, scientists, and drug development professionals forging new paths in therapeutic innovation, the introduction of novel chemical entities is a daily reality. With these new molecules comes the critical responsibility of ensuring the utmost safety in their handling and disposal. This guide provides essential, immediate safety and logistical information for the novel compound 3,3-Difluoro-5-(iodomethyl)oxolan-2-one, a molecule with significant potential but without a currently available specific Safety Data Sheet (SDS).

As we do not have specific toxicological data for this compound, we will proceed with a conservative approach, treating it as a potentially hazardous substance. This assessment is based on its structural similarity to other biologically active molecules, including halogenated compounds and potential alkylating agents.

Hazard Assessment: Deconstructing the Molecule

The structure of this compound contains several functional groups that warrant a cautious approach. The absence of a specific SDS necessitates a thorough analysis of its constituent parts to anticipate its potential hazards.

1.1. The γ-Lactone Core: A Biologically Active Scaffold

The foundational structure is a γ-lactone, a five-membered cyclic ester. Lactones are prevalent in nature and are known to exhibit a wide range of biological activities.[1] Some have been identified as having antimicrobial, antiviral, and even anticancer properties.[1][2] This inherent bioactivity suggests that this compound could interact with biological systems and should be handled with care.

1.2. The α-Halo Moiety: A Red Flag for Reactivity

The presence of an iodomethyl group at the 5-position classifies this compound as an α-halo-lactone. This is a significant feature from a safety perspective. The carbon-iodine bond can be labile, making the iodomethyl group a potential leaving group. This reactivity profile suggests that the molecule could act as an alkylating agent. Alkylating agents are compounds that can introduce an alkyl group into other molecules, including biological macromolecules like DNA. This class of compounds is often associated with carcinogenic, mutagenic, and cytotoxic effects.[3] Indeed, studies on other γ-halo-δ-lactones have demonstrated strong cytotoxic activity against cancer cell lines.[2][4][5][6]

1.3. The Gem-Difluoro Group: Enhancing Potency and Potential Toxicity

The two fluorine atoms on the carbon adjacent to the ester carbonyl (the 3-position) are another critical feature. Fluorine is a highly electronegative atom, and its incorporation into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorination can increase metabolic stability and binding affinity to biological targets. However, the metabolism of some fluorinated compounds can lead to the release of toxic byproducts.[7]

Given these structural alerts, it is prudent to handle this compound as a potent, biologically active compound with potential alkylating properties.

Operational Plan: A Framework for Safe Handling

A multi-layered approach to safety, combining engineering controls, personal protective equipment, and strict operational protocols, is essential for minimizing exposure risk.

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[8] This will prevent the inhalation of any potential aerosols or vapors. For weighing solid material, a balance enclosure or a powder-coated balance within the fume hood is recommended to minimize the dispersal of fine particles.[2]

2.2. Personal Protective Equipment (PPE): Your Personal Barrier

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves.Provides a robust barrier against skin contact. The outer glove should be removed and disposed of immediately upon suspected contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects the eyes from splashes of the solid compound or solutions.
Body Protection A fully fastened laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection An N95 or higher-rated respirator may be required if there is a risk of aerosol generation outside of a fume hood.Protects against inhalation of fine particles.

2.3. Step-by-Step Handling Protocol

Preparation:

  • Don all required PPE before entering the designated work area.

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface within the fume hood with absorbent, plastic-backed paper.[9]

Handling the Solid:

  • Carefully open the container inside the fume hood.

  • Use a spatula to transfer the desired amount of the solid to a tared weighing vessel. Avoid creating dust.

  • Close the primary container immediately after dispensing.

Preparing Solutions:

  • Add the solvent to the weighed compound slowly to prevent splashing.

  • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.

  • Clearly label the resulting solution with the compound's identity, concentration, solvent, and the date of preparation.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and all associated contaminated materials is crucial to protect both personnel and the environment. As a halogenated organic compound, it requires special disposal procedures.[10]

3.1. Waste Segregation

All waste materials contaminated with this compound must be segregated into a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste." This includes:

  • Excess solid compound

  • Solutions containing the compound

  • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent paper)

3.2. Decontamination Procedures

Glassware and Equipment:

  • Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) inside the fume hood to remove the bulk of the compound. Collect this solvent rinse as halogenated organic waste.

  • Wash the rinsed items with soap and water.[11]

  • For a final rinse, deionized water is recommended.

Work Surfaces:

  • Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent, followed by a wash with soap and water.

  • Dispose of the absorbent paper and cleaning materials in the halogenated organic waste container.

Spill Management: In the event of a spill, immediately alert others in the area and evacuate if necessary. For small, manageable spills within a fume hood:

  • Wear appropriate PPE, including double gloves and eye protection.

  • Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully collect the absorbed material using a scoop or spatula and place it in the halogenated organic waste container.

  • Decontaminate the spill area as described above.

For large spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department immediately.

Visualizing the Workflow

To reinforce the procedural steps for safe handling, the following workflow diagram is provided.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Solid prep3->handle1 Proceed to handling handle2 Prepare Solution handle1->handle2 disp1 Segregate Waste handle2->disp1 Proceed to disposal disp2 Decontaminate Equipment disp1->disp2 disp3 Clean Work Area disp2->disp3

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-5-(iodomethyl)oxolan-2-one
Reactant of Route 2
Reactant of Route 2
3,3-Difluoro-5-(iodomethyl)oxolan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.